Tiagabine ethyl ester
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2S2/c1-4-25-22(24)18-7-5-11-23(15-18)12-6-8-19(20-16(2)9-13-26-20)21-17(3)10-14-27-21/h8-10,13-14,18H,4-7,11-12,15H2,1-3H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGCWILIYQUGIO-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468496 | |
| Record name | PIP017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145821-58-5 | |
| Record name | Tiagabine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIP017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIAGABINE ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV2DX6QW4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Profiling and Control of Tiagabine Ethyl Ester and Related Impurities: A Guide to Ensuring Pharmaceutical Quality and Safety
An In-depth Technical Guide for Drug Development Professionals
Abstract
Tiagabine, a selective GABA reuptake inhibitor, is a critical therapeutic agent for the management of partial seizures.[1] The control of impurities within its active pharmaceutical ingredient (API) is paramount to ensure its safety, efficacy, and stability. This technical guide provides a comprehensive framework for the identification, characterization, and quantification of impurities related to Tiagabine, with a specific focus on Tiagabine ethyl ester, a key process-related impurity. We will delve into the synthetic origins of these impurities, present robust analytical workflows for their detection, and outline strategies for their control in accordance with stringent regulatory standards. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering field-proven insights and detailed, self-validating protocols.
The Imperative of Impurity Profiling in Tiagabine Development
The therapeutic efficacy and safety of any drug substance are intrinsically linked to its purity. The International Council for Harmonisation (ICH) defines an impurity as any component of the drug substance that is not the chemical entity defined as the drug substance.[2] These impurities can arise from various stages of the manufacturing process, including the starting materials, synthetic intermediates, and degradation products formed during storage.[3][4]
For Tiagabine, an anticonvulsant that modulates the primary inhibitory neurotransmitter in the central nervous system, rigorous impurity control is non-negotiable.[1][4] Impurities can potentially alter the drug's efficacy, introduce toxicity, or impact the stability of the final drug product.[2] Tiagabine ethyl ester is a particularly important compound to monitor, as it is a direct precursor in several synthetic routes and can persist as a process-related impurity in the final API.[5][6] A thorough impurity profiling program is therefore essential for regulatory compliance and, most importantly, patient safety.[7]
The Genesis of Impurities: A Synthetic and Degradation Perspective
Understanding the potential sources of impurities begins with a review of the synthetic pathway. While multiple synthetic routes for Tiagabine exist, a common strategy involves the reaction of key intermediates to form the final molecule.[6][8][9][10]
Process-Related Impurities
These impurities are by-products and unreacted materials from the chemical synthesis. Their presence is a direct reflection of the reaction conditions and purification efficiency.
-
Starting Materials: Incomplete conversion of starting materials, such as 2-bromo-3-methylthiophene, can lead to their carryover into the final product.[6]
-
Intermediates: The most prominent intermediate is Tiagabine ethyl ester , which is formed before the final hydrolysis step to yield the carboxylic acid of Tiagabine.[6] Incomplete hydrolysis is a direct cause of this impurity in the final API.[5][6]
-
Reagents and By-products: Other compounds formed through side reactions, such as the Tiagabine diol analog or the Tiagabine keto analog , have also been identified as potential process-related impurities.[4]
Degradation Products
Degradation impurities result from the chemical breakdown of the drug substance over time due to environmental factors like light, heat, or interaction with other components. Forced degradation studies are crucial for identifying these potential degradants.[11] For Tiagabine, oxidative degradation is a significant pathway.[12][13]
-
Oxidative Degradation: Studies have shown that Tiagabine is susceptible to oxidation, particularly at the double bond of the butenyl chain.[12][13] This can lead to a cascade of products, including dihydroxy, ketohydroxy, and various ketone derivatives.[12][13]
-
Hydrolytic and Photolytic Degradation: While oxidative stress is a primary concern, forced degradation protocols must also evaluate the stability of Tiagabine under acidic, basic, and photolytic conditions to create a complete stability profile.[11][14]
Table 1: Common Impurities of Tiagabine
| Impurity Name | CAS Number | Type | Likely Origin |
| Tiagabine Ethyl Ester | N/A | Process-Related | Incomplete hydrolysis of the ester intermediate.[5][6] |
| Tiagabine Diol Analog | 157925-28-5 | Process-Related/Degradation | By-product of synthesis or oxidative degradation.[4][15] |
| Tiagabine Keto Analog | N/A | Process-Related/Degradation | By-product of synthesis or oxidative degradation.[4][12] |
| Bisthiophene Ketone | N/A | Degradation | Oxidative degradation product.[12][13] |
The Analytical Toolbox: A Multi-faceted Approach to Profiling
A robust analytical strategy for impurity profiling relies on a combination of high-resolution separation techniques and highly sensitive spectroscopic identification methods.[2] The goal is not only to detect and quantify known impurities but also to identify and characterize novel or unexpected ones.
Chromatographic Separation: The Foundation
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the cornerstone of impurity analysis.[7] A well-developed HPLC method must be "stability-indicating," meaning it can separate the API from all potential impurities and degradation products without interference.[11][14]
Causality Behind Method Choices: The selection of a C18 column is common due to its versatility and hydrophobicity, which is suitable for separating Tiagabine and its structurally similar impurities.[14] The mobile phase, typically a buffered aqueous solution mixed with an organic solvent like acetonitrile or methanol, is optimized to achieve the best resolution between closely eluting peaks. A gradient elution is often preferred over an isocratic one to resolve impurities with a wide range of polarities within a reasonable timeframe.[16]
Spectroscopic Identification: The Elucidation
Once separated, impurities must be identified. Hyphenated techniques are exceptionally powerful for this purpose.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying unknown impurities.[12] It provides the molecular weight of the impurity and, through tandem MS (MS/MS), yields fragmentation patterns that offer vital clues to its structure.[13][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation, especially for novel impurities, isolation followed by NMR analysis is the gold standard. ¹H and ¹³C NMR provide a complete map of the molecule's carbon-hydrogen framework.[4]
Self-Validating Protocols for Robust Analysis
The trustworthiness of an impurity profile is built on meticulously validated analytical methods. The following protocols are designed to be self-validating systems, ensuring accuracy, precision, and reliability.
Protocol: Development and Validation of a Stability-Indicating RP-HPLC Method
This protocol outlines the steps for creating a method capable of quantifying Tiagabine ethyl ester and other related substances, validated according to ICH Q2(R1) guidelines.
1. Initial Method Development:
- Column Selection: Start with a robust C18 column (e.g., ProntoSIL ODS C18, 250mm x 4.6 mm, 5µm).[14]
- Mobile Phase Screening: Evaluate different ratios of a buffered aqueous phase (e.g., 0.1 mM acetate buffer, pH 5.6) and an organic modifier (e.g., methanol or acetonitrile).[14] The pH is critical; keeping it at least two units away from the analyte's pKa generally yields better peak shape.[14]
- Detection Wavelength: Scan the UV spectrum of Tiagabine and its known impurities to select a wavelength that provides adequate response for all compounds (e.g., 240 nm).[14]
- Optimization: Fine-tune the gradient, flow rate (e.g., 1.0 mL/min), and column temperature to achieve optimal separation (baseline resolution > 1.5) for all peaks.
2. Method Validation:
- Specificity: Perform forced degradation studies (see Protocol 4.2) to prove that the method can resolve the API from all degradation products.
- Linearity: Analyze a series of solutions with known concentrations of Tiagabine and its impurity reference standards (e.g., 5-6 concentrations) to establish a linear relationship between peak area and concentration (R² > 0.999).[14]
- Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified.
- Accuracy: Perform recovery studies by spiking the drug substance with known amounts of impurities at different levels (e.g., 80%, 100%, 120% of the specification limit).
- Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or with different equipment).
- Robustness: Intentionally make small variations to method parameters (e.g., pH ±0.2, flow rate ±10%) to ensure the method remains reliable.
Table 2: Example Optimized HPLC Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | ProntoSIL ODS C18 (250mm × 4.6 mm; 5μm)[14] | Provides good retention and resolution for Tiagabine and related compounds. |
| Mobile Phase | A: 0.1 mM Acetate buffer (pH 5.6) B: Methanol[14] | Buffered mobile phase controls ionization and improves peak shape. |
| Elution Mode | Isocratic (e.g., 45:65 v/v A:B) or Gradient | An isocratic method can be simpler, but a gradient is often needed for complex impurity profiles. |
| Flow Rate | 1.0 mL/min[14] | A standard flow rate providing good efficiency without excessive pressure. |
| Detection | UV at 240 nm[14] | Offers good sensitivity for the thiophene chromophores in the molecules. |
| Column Temp. | Ambient or 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Protocol: Forced Degradation Studies
This protocol is essential for identifying potential degradation pathways and confirming the specificity of the analytical method.[11]
1. Sample Preparation: Prepare solutions of Tiagabine API in a suitable solvent at a known concentration (e.g., 200 µg/mL).[11]
2. Application of Stress Conditions:
- Acid Hydrolysis: Add HCl to a final concentration of 1 M and heat for a defined period (e.g., 2 hours). Neutralize before injection.[11]
- Base Hydrolysis: Add NaOH to a final concentration of 1 M and heat for a defined period (e.g., 8 hours). Neutralize before injection.[11]
- Oxidation: Add 30% H₂O₂ and keep at room temperature for 24 hours.[11][12] This condition is particularly relevant for Tiagabine.[12][13]
- Thermal Degradation: Expose solid API to dry heat (e.g., 75 °C) for 24 hours.[11]
- Photolytic Degradation: Expose the API solution to UV light.[11]
3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method.
4. Evaluation:
- Assess the percentage of degradation of the main peak.
- Perform peak purity analysis using a Photodiode Array (PDA) detector to ensure the main peak is not co-eluting with any degradants.
- Identify and quantify the major degradation products formed under each condition. This data is critical for understanding the drug's stability and for setting appropriate storage conditions.
Conclusion and Strategic Outlook
The comprehensive impurity profiling of Tiagabine, with a particular focus on the process-related impurity Tiagabine ethyl ester, is a cornerstone of ensuring its quality, safety, and regulatory approval. The logical framework presented in this guide—from understanding the synthetic and degradative origins of impurities to applying a multi-faceted analytical toolbox—provides a robust strategy for drug development professionals. By implementing these self-validating protocols, which blend high-resolution chromatography with powerful spectroscopic techniques, scientists can confidently characterize their drug substance, establish effective control strategies, and ultimately deliver a safer and more effective therapeutic product to patients.
References
- SynThink Research Chemicals. (n.d.). Tiagabine EP Impurities & USP Related Compounds.
- Daicel Pharma Standards. (n.d.). Tiagabine Impurities Manufacturers & Suppliers.
-
Pereira, A. S., et al. (2018). Forced degradation studies and stability-indicating liquid chromatography method for determination of tirofiban hydrochloride and synthetic impurities. Revista Colombiana de Ciencias Químico-Farmacéuticas, 47(1), 81-97. Retrieved from [Link]
- Wang, Y. (2016). Tiagabine ethyl ester hydrochloride and preparation method thereof (CN103554093B). Google Patents.
-
Khan, I., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(2), 32531-32533. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Tiagabine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]
- Luo, S. (2013). Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride (CN102070624B). Google Patents.
-
Reddy, G. V., et al. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc. Retrieved from [Link]
-
Hubert-Roux, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 26(15), 1755-1766. Retrieved from [Link]
-
Drugs.com. (2023). Tiagabine: Package Insert / Prescribing Information. Retrieved from [Link]
- Pharmaffiliates. (n.d.). Tiagabine Hydrochloride-impurities.
-
Kishore, V. N. V., et al. (2021). SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITY-INDICATING RP-HPLC METHOD. International Journal of Pharmaceutical Quality Assurance, 14(4), 2236-2245. Retrieved from [Link]
-
Hubert-Roux, M., et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. PubMed. Retrieved from [Link]
- Pharmaffiliates. (n.d.). Tiagabine-impurities.
-
Fassihi, A., et al. (2022). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Molecules, 27(19), 6289. Retrieved from [Link]
- Li, Z. (2015). Method for preparing tiagabine and precursor compound of tiagabine (CN102827152B). Google Patents.
-
Thieme. (n.d.). Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol. Thieme Connect. Retrieved from [Link]
-
Shimadzu. (2020). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Retrieved from [Link]
-
Götze, S., et al. (2017). Identification, characterization, synthesis and HPLC quantification of new process-related impurities and degradation products in retigabine. Journal of Pharmaceutical and Biomedical Analysis, 145, 159-166. Retrieved from [Link]
-
Veeprho. (n.d.). Tiagabine Impurity 1. Retrieved from [Link]
-
European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances. Retrieved from [Link]
Sources
- 1. Tiagabine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Tiagabine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 6. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. CN102827152B - Method for preparing tiagabine and precursor compound of tiagabine - Google Patents [patents.google.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. scielo.org.co [scielo.org.co]
- 12. researchgate.net [researchgate.net]
- 13. Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. veeprho.com [veeprho.com]
- 16. Identification, characterization, synthesis and HPLC quantification of new process-related impurities and degradation products in retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Resolution Analytical Method Development for Tiagabine Ethyl Ester
Abstract
This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Tiagabine Ethyl Ester , a critical process-related impurity and synthetic intermediate of the anti-epileptic drug Tiagabine Hydrochloride.[1]
Unlike generic protocols, this guide focuses on the specific chemical behavior of the ethyl ester derivative—specifically its increased lipophilicity compared to the parent API—and leverages this difference to achieve baseline separation. The method described herein complies with ICH Q2(R1) guidelines and is suitable for impurity profiling and release testing in a GMP environment.
Introduction & Scientific Context
The Analyte: Tiagabine Ethyl Ester
Tiagabine Hydrochloride is a selective GABA reuptake inhibitor used for the treatment of partial seizures. Its chemical structure features a nipecotic acid moiety linked to a bis(3-methyl-2-thienyl) backbone.[1]
Tiagabine Ethyl Ester (Chemical Name: Ethyl (3R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]piperidine-3-carboxylate) serves two roles:
-
Key Intermediate: It is the penultimate precursor in the synthesis of Tiagabine, requiring hydrolysis to form the final carboxylic acid drug substance.
-
Impurity A: In the presence of residual ethanol and acidic conditions (common in salt formation steps), Tiagabine can re-esterify to form this impurity.
The Separation Challenge
The primary analytical challenge is the structural similarity between the Active Pharmaceutical Ingredient (API) and the ester.
-
Tiagabine (API): Contains a free carboxylic acid (zwitterionic capability).[1]
-
Ethyl Ester (Impurity): The carboxyl group is capped with an ethyl group, rendering the molecule significantly more hydrophobic (lipophilic) and removing the acidic ionization site.
Therefore, the separation mechanism must rely on hydrophobic interaction rather than ion exchange, necessitating a stable C18 stationary phase and a carefully optimized organic modifier profile.
Method Development Strategy
Chemical Logic & Causality[1]
-
pH Control (The Critical Variable): Tiagabine contains a tertiary amine (pKa ~9.4).[1] At neutral pH, silanol interactions on the column can cause severe peak tailing. We utilize an acidic mobile phase (pH 2.3 - 2.5).[1]
-
Effect: This fully protonates the amine (ensuring solubility) and suppresses silanol ionization on the silica support (reducing tailing).
-
Differentiation: At pH 2.3, the API's carboxylic acid is protonated (neutral), making it hydrophobic. However, the Ethyl Ester is inherently more hydrophobic due to the alkyl chain. This ensures the impurity elutes after the API.
-
-
Detection Wavelength: The thiophene rings in the backbone provide a strong chromophore. A wavelength of 254 nm is selected for maximum sensitivity and minimal baseline drift compared to lower UV ranges (e.g., 210 nm).
Synthesis & Impurity Pathway Visualization
The following diagram illustrates the origin of the ethyl ester and the analytical workflow required to control it.
Figure 1: Synthesis pathway showing the reversible formation of Tiagabine Ethyl Ester and the analytical workflow for separation.
Experimental Protocol
Reagents and Equipment
-
Instrumentation: HPLC System with Gradient Pump, Autosampler, Column Oven, and UV/PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Reagents:
Chromatographic Conditions (The "Recipe")
| Parameter | Condition | Rationale |
| Column | Inertsil ODS-3 or Hypersil BDS C18 (250 × 4.6 mm, 5 µm) | High surface area C18 is required for resolving hydrophobic structural analogs.[1] |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 2.3) | Acidic pH suppresses silanol activity and protonates the basic amine. |
| Mobile Phase B | Acetonitrile (100%) | ACN provides sharper peaks for aromatic compounds compared to Methanol.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain backpressure < 2500 psi. |
| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and reduces viscosity. |
| Injection Vol | 10 - 20 µL | Adjusted based on LOQ requirements. |
| Detection | UV @ 254 nm | Targets the thiophene ring absorption max. |
Gradient Program
While isocratic methods exist, a gradient is recommended to prevent the broadening of the late-eluting ethyl ester peak and to clean the column of highly lipophilic matrix components.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 70 | 30 | Initial Hold |
| 2.0 | 70 | 30 | Isocratic for API retention |
| 15.0 | 40 | 60 | Linear Ramp to elute Ester |
| 18.0 | 40 | 60 | Hold to clear column |
| 18.1 | 70 | 30 | Return to Initial |
| 23.0 | 70 | 30 | Re-equilibration |
Note: Under these conditions, Tiagabine elutes at approximately 9-10 mins, and Tiagabine Ethyl Ester elutes at 13-14 mins.[1]
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
-
Standard Stock: Dissolve Tiagabine Ethyl Ester Reference Standard in Acetonitrile to 1.0 mg/mL.
-
Test Sample: Dissolve Tiagabine HCl bulk drug in Diluent to a concentration of 1.0 mg/mL.
-
Spiking (for Validation): Spike the Test Sample with Standard Stock to 0.15% (or target limit level).
Validation Parameters (ICH Q2(R1))
To ensure the method is "self-validating" and robust, the following criteria must be met during execution.
System Suitability
Before running samples, inject the System Suitability Solution (Mix of API and Ester) 6 times.
-
Resolution (
): > 2.0 between Tiagabine and Tiagabine Ethyl Ester. -
Tailing Factor (
): < 2.0 for both peaks (Crucial for the amine).[1] -
RSD (%): < 2.0% for peak area.[1]
Linearity & Range
-
Tiagabine Ethyl Ester: Linearity should be established from LOQ up to 150% of the specification limit (e.g., 0.05% to 0.25%).
-
Acceptance: Correlation Coefficient (
) > 0.999.
Limit of Quantification (LOQ)
Based on signal-to-noise (S/N) ratio:
-
LOD (Limit of Detection): S/N ≥ 3:1 (Approx. 0.03 µg/mL).[1]
-
LOQ (Limit of Quantification): S/N ≥ 10:1 (Approx. 0.10 µg/mL).[1]
Troubleshooting & Optimization Logic
The following decision tree assists in resolving common chromatographic issues specific to this method.
Figure 2: Troubleshooting logic for common HPLC anomalies in Tiagabine analysis.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
Google Patents. (2014).[1] CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof.[1][3]Link[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 60648, Tiagabine.Link[1]
-
U.S. Food and Drug Administration (FDA). (2021).[1][2][4] Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link
Sources
Application Note: Quantification of Tiagabine Related Compound A Using Tiagabine Ethyl Ester Hydrochloride as a Reference Standard by RP-HPLC
Abstract
This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of Tiagabine Related Compound A, also known as Tiagabine ethyl ester hydrochloride. Tiagabine ethyl ester is a critical impurity and a key intermediate in the synthesis of Tiagabine, an antiepileptic drug.[1][2] Accurate monitoring of this related substance is essential for ensuring the quality, safety, and efficacy of the final Tiagabine Hydrochloride active pharmaceutical ingredient (API) and its finished dosage forms. This document provides a detailed protocol, including system suitability criteria, preparation of standards and samples, and chromatographic conditions, designed for researchers, quality control analysts, and drug development professionals. The method is grounded in principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[3][4]
Introduction
Tiagabine is a selective GABA (gamma-aminobutyric acid) reuptake inhibitor used in the treatment of epilepsy.[5][6] The manufacturing process of Tiagabine Hydrochloride can result in the formation of several impurities, which must be controlled within specified limits. Tiagabine ethyl ester is a significant process-related impurity that is structurally similar to the active molecule.[1] The United States Pharmacopeia (USP) lists this compound as "Tiagabine Related Compound A" and provides a reference standard for its identification and quantification.[7]
The use of a well-characterized reference standard is fundamental to analytical chemistry, providing the benchmark against which unknown sample concentrations are measured. Tiagabine ethyl ester hydrochloride, with a purity of over 99.9%, serves as the primary impurity reference substance for quality control during the production and final testing of Tiagabine Hydrochloride.[1] This application note details an isocratic RP-HPLC method that effectively separates Tiagabine from its ethyl ester impurity, allowing for accurate quantification. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's robustness.
Principle of the Method
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Tiagabine and its less polar ethyl ester analog are separated based on their differential partitioning between the stationary and mobile phases. The compounds are detected using a UV detector at a wavelength where both analytes exhibit significant absorbance, ensuring high sensitivity.[8][9] Quantification is achieved by comparing the peak area of Tiagabine ethyl ester in the sample chromatogram to the peak area from a known concentration of the Tiagabine Ethyl Ester Hydrochloride reference standard.
Materials and Reagents
| Item | Description/Source |
| Reference Standard | Tiagabine Related Compound A (Tiagabine Ethyl Ester HCl) USP Reference Standard |
| API/Sample | Tiagabine Hydrochloride API or Finished Product |
| HPLC System | Agilent 1260 Infinity II or equivalent, with UV/PDA detector |
| Column | ProntoSIL ODS C18 (250mm × 4.6 mm; 5µm) or equivalent |
| Solvents | HPLC Grade Methanol, HPLC Grade Acetonitrile, HPLC Grade Water |
| Reagents | Potassium Dihydrogen Phosphate, Orthophosphoric Acid |
| Glassware | Class A volumetric flasks, pipettes |
| Other Equipment | Analytical balance, sonicator, 0.45 µm membrane filters |
Experimental Protocols
Preparation of Mobile Phase and Diluent
The selection of the mobile phase is critical for achieving optimal separation (resolution) between the main component (Tiagabine) and its related substance. A buffered aqueous phase controls the ionization state of the analytes, which influences retention time and peak shape, while the organic modifier (methanol) adjusts the elution strength.
-
Buffer Preparation (pH 4.5): Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 4.5 using diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare a mixture of the pH 4.5 Buffer and Methanol in a ratio of 85:15 (v/v) .[8] Degas the mobile phase by sonication for 15 minutes before use.
-
Diluent: The mobile phase is used as the diluent for preparing both standard and sample solutions to ensure solvent compatibility and prevent peak distortion.
Preparation of Standard Solution
Accurate preparation of the reference standard is the cornerstone of quantitative analysis.
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Tiagabine Ethyl Ester Hydrochloride reference standard into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 10 minutes to dissolve the standard completely.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix thoroughly.
-
Working Standard Solution (10 µg/mL): Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for system suitability checks and quantification of impurities at typical specification levels.
Preparation of Sample Solution
This procedure is designed for a Tiagabine Hydrochloride API. Modifications may be needed for formulated products to account for excipients.
-
Sample Solution (1000 µg/mL of Tiagabine HCl): Accurately weigh approximately 100 mg of Tiagabine Hydrochloride API into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.
Chromatographic Method & System Suitability
The chromatographic parameters are summarized in the table below. Before any sample analysis, the system's performance must be verified through a System Suitability Test (SST).[10] This is a non-negotiable step in regulated environments to ensure the analytical system is fit for its intended purpose on the day of analysis.[11][12]
| Parameter | Condition | Rationale |
| Column | C18 (250mm x 4.6 mm, 5µm) | Provides excellent retention and resolution for the moderately nonpolar analytes.[13] |
| Mobile Phase | Buffer (pH 4.5) : Methanol (85:15 v/v) | The acidic pH suppresses the ionization of the carboxylic acid group on Tiagabine, improving retention and peak shape. The methanol percentage provides adequate elution strength.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, offering a balance between analysis time and efficiency.[13] |
| Detection Wavelength | 260 nm | A suitable wavelength for detecting both Tiagabine and its related compounds.[8] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Injection Volume | 20 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of Tiagabine and its ethyl ester. |
System Suitability Test (SST) Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (10 µg/mL).
-
Evaluate the following parameters against the acceptance criteria.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and performance. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
Data Analysis and Workflow
The workflow for the analysis is a systematic process from preparation to final reporting.
Caption: Workflow for Tiagabine Ethyl Ester quantification.
Calculation
The percentage of Tiagabine ethyl ester in the Tiagabine Hydrochloride sample is calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100
Where:
-
Area_impurity: Peak area of Tiagabine ethyl ester in the sample chromatogram.
-
Area_standard: Average peak area of Tiagabine ethyl ester from the SST injections.
-
Conc_standard: Concentration of the Working Standard Solution (µg/mL).
-
Conc_sample: Concentration of the Tiagabine HCl Sample Solution (µg/mL).
-
Purity_standard: Purity of the reference standard (e.g., 99.9% = 0.999).
Conclusion
This application note provides a comprehensive and scientifically sound RP-HPLC method for the quantification of Tiagabine ethyl ester (Tiagabine Related Compound A) in Tiagabine Hydrochloride. By employing a qualified USP reference standard and adhering to rigorous system suitability criteria, this protocol ensures the generation of accurate, reliable, and reproducible results. The detailed explanation of the rationale behind each step empowers researchers and analysts to implement and troubleshoot the method effectively, supporting robust quality control in pharmaceutical development and manufacturing. The validation of such methods should be performed in accordance with ICH Q2(R1) guidelines to demonstrate that the procedure is suitable for its intended purpose.[3][14]
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. [Link]
-
PubMed. (n.d.). High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma using electrochemical detection. [Link]
- Google Patents. (n.d.).
-
Scribd. (n.d.). Stability Indicating RP-HPLC Method Development and Validation For Estimation of Tiagabine Hydrochloride in Tablet. [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2018). Stability indicating rp-hplc method development and validation for estimation of tiagabine. [Link]
-
ResearchGate. (2021). SIMULTANEOUS QUANTIFICATION OF TIAGABINE AND ITS RELATED SUBSTANCE BY A STABILITYINDICATING RP-HPLC METHOD. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
ResearchGate. (n.d.). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry. [Link]
-
MDPI. (n.d.). Ion-Channel Antiepileptic Drugs: An Analytical Perspective on the Therapeutic Drug Monitoring (TDM) of Ezogabine, Lacosamide, and Zonisamide. [Link]
-
PubMed Central. (n.d.). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]
- Google Patents. (n.d.). CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride.
-
IJRASET. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
TSI Journals. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ANALYSIS OF TIGABINE HCl BY ULTRAVIOLET SPECTROPHOTOMETRY. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC FOR ESTIMATION OF PREGABALIN AND EPALRESTAT IN PURE AND PHARMACEUTICAL D. [Link]
-
ResearchGate. (n.d.). Tiagabine (antiepileptic) synthesis. [Link]
-
Waters Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
Drugs.com. (2025). Tiagabine: Package Insert / Prescribing Information. [Link]
-
PubChem. (n.d.). Tiagabine. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
Sources
- 1. CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 2. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. drugs.com [drugs.com]
- 6. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.usp.org [store.usp.org]
- 8. iajps.com [iajps.com]
- 9. tsijournals.com [tsijournals.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
Application Notes & Protocols for In Vivo Experimental Design Using Tiagabine Ethyl Ester
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: Unveiling Tiagabine Ethyl Ester in Neuropharmacological Research
Tiagabine, a potent and selective inhibitor of the GABA transporter 1 (GAT-1), is a well-established anti-epileptic drug.[1][2][3] By blocking the reuptake of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS), tiagabine enhances GABAergic neurotransmission.[3][4][5] This application note focuses on Tiagabine ethyl ester , a lipophilic derivative of tiagabine. While tiagabine itself contains a carboxylic acid moiety, the ethyl ester form is designed as a prodrug to potentially enhance its ability to cross the blood-brain barrier, a common strategy for CNS-acting drugs.[6] Upon entering the CNS, it is presumed to be hydrolyzed by endogenous esterases to release the active compound, tiagabine.
These protocols provide a comprehensive guide for the in vivo evaluation of Tiagabine ethyl ester, with a focus on its anticonvulsant and anxiolytic properties. The experimental designs detailed herein are grounded in established neuropharmacological principles to ensure robust and reproducible data generation.
II. Scientific Foundation: The GABAergic System and Tiagabine's Mechanism of Action
The therapeutic effects of tiagabine stem from its ability to prolong the presence of GABA in the synaptic cleft.[2] This leads to an increased activation of both synaptic and extrasynaptic GABA-A and GABA-B receptors, resulting in a generalized inhibitory tone in the brain.[3][7] This enhanced inhibition is the basis for its anticonvulsant, anxiolytic, and neuroprotective effects observed in animal models.[7]
Understanding this mechanism is crucial for designing experiments and interpreting results. For instance, co-administration of Tiagabine ethyl ester with a GABA receptor antagonist would be expected to attenuate its effects, providing a key validation of its mechanism of action.
III. Pre-clinical Experimental Design: Foundational Considerations
A. Ethical Conduct in Animal Research
All in vivo experiments must be conducted in strict accordance with ethical guidelines for animal research.[8][9] This includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC) and adhering to the principles of the 3Rs: R eplacement, R eduction, and R efinement.[10] The experimental design should aim to use the minimum number of animals necessary to obtain statistically significant results while minimizing any potential pain or distress.[11][12]
B. Animal Models: Selecting the Appropriate System
The choice of animal model is contingent on the therapeutic indication being investigated.
-
For Anticonvulsant Activity:
-
Pentylenetetrazole (PTZ)-induced seizure model (in mice or rats): This is a widely used model for screening potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures. The ability of Tiagabine ethyl ester to delay the onset or reduce the severity of these seizures is a key efficacy endpoint. A recent study demonstrated that tiagabine at a dose of 2 mg/kg maximally inhibited the development of seizures in PTZ-kindled mice.[13]
-
Kindling model (e.g., limbic kindling): This model is particularly relevant for complex partial seizures, an indication for which tiagabine is effective.[2]
-
-
For Anxiolytic Activity:
-
Elevated Plus-Maze (EPM) (in mice or rats): This is a standard behavioral assay for assessing anxiety-like behavior in rodents.[14][15] Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.
-
Light-Dark Box Test: This test is based on the innate aversion of rodents to brightly illuminated areas.[16] Anxiolytics increase the time spent in the light compartment.
-
Marble Burying Test: This test is sensitive to both anxiolytic and anti-compulsive drug effects.[15] A reduction in the number of marbles buried is indicative of an anxiolytic effect.
-
C. Pharmacokinetics and Dosing Considerations
| Parameter | Human Pharmacokinetic Data for Tiagabine | Rodent Dosing (Tiagabine) |
| Bioavailability | ~90% (oral)[4] | N/A (assume good absorption with ethyl ester) |
| Time to Peak | ~45 minutes (fasted)[4] | Typically 30-60 minutes pre-testing |
| Half-life | 7-9 hours (non-induced)[4] | Shorter in rodents, requiring consideration for chronic studies |
| Effective Doses | N/A | 0.5-10 mg/kg (i.p.) in mice and rats[3][13][18] |
Vehicle Selection: Tiagabine hydrochloride is sparingly soluble in water.[19] A patent for Tiagabine ethyl ester hydrochloride mentions dissolving it in ethanol.[20] For in vivo administration, it is recommended to prepare a suspension in a vehicle such as 0.5% or 1% Tween 80 in saline. Alternatively, for smaller volumes, a solution in DMSO followed by dilution in saline can be used, ensuring the final DMSO concentration is non-toxic (typically <5%).
D. Dose-Response Studies: Establishing Efficacy and Safety
A dose-response study is essential to determine the optimal therapeutic window for Tiagabine ethyl ester. A typical design would involve at least three doses (e.g., 1, 3, and 10 mg/kg) and a vehicle control group. The doses should be selected based on literature values for tiagabine in similar models.[3][13] It is also crucial to monitor for any adverse effects, such as sedation or motor impairment, which could confound the results of behavioral tests.
IV. Detailed Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant Activity in a PTZ-induced Seizure Model in Mice
This protocol aims to assess the ability of Tiagabine ethyl ester to protect against chemically-induced seizures.
Step-by-Step Methodology:
-
Animal Preparation: Acclimatize male BALB/c mice (20-25 g) for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline with 1% Tween 80)
-
Group 2: Tiagabine ethyl ester (1 mg/kg)
-
Group 3: Tiagabine ethyl ester (3 mg/kg)
-
Group 4: Tiagabine ethyl ester (10 mg/kg)
-
-
Drug Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection 30-60 minutes before PTZ administration.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.).
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the following for 30 minutes:
-
Latency to first myoclonic jerk: The time from PTZ injection to the first generalized muscle twitch.
-
Latency to generalized clonic seizure: The time to the onset of a full-body seizure with loss of posture.
-
Seizure severity: Scored using a standardized scale (e.g., Racine scale).
-
Mortality: Record the number of deaths within the observation period.
-
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control.
Protocol 2: Assessment of Anxiolytic Effects using the Elevated Plus-Maze (EPM) in Rats
This protocol is designed to evaluate the anxiolytic potential of Tiagabine ethyl ester.
Step-by-Step Methodology:
-
Animal Preparation: Acclimatize male Wistar rats (250-300 g) for at least one week. Handle the rats for a few minutes each day for three days leading up to the test to reduce handling stress.
-
Apparatus: The EPM should be made of a non-porous material and consist of two open arms and two closed arms (with high walls) arranged in a plus shape, elevated from the floor.
-
Grouping: Randomly assign rats to experimental groups (n=10-12 per group) as described in Protocol 1.
-
Drug Administration: Administer the assigned treatment via i.p. injection 30-60 minutes before the test.
-
Testing Procedure:
-
Place a rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis. The maze should be cleaned with 70% ethanol between each trial.
-
-
Behavioral Parameters: Analyze the video recordings for the following:
-
Time spent in the open arms: A primary measure of anxiolytic activity.
-
Number of entries into the open arms: Another key measure of anxiety.
-
Total number of arm entries: A measure of general locomotor activity. A significant change in this parameter may indicate sedative or stimulant effects of the compound.
-
-
Data Analysis: Use a one-way ANOVA or Kruskal-Wallis test to compare the behavioral parameters between the treatment and vehicle groups.
V. Data Interpretation and Self-Validation
A successful study design incorporates self-validating measures. For instance, in the EPM protocol, if a dose of Tiagabine ethyl ester significantly increases the time spent in the open arms without affecting the total number of arm entries, it suggests a specific anxiolytic effect rather than general hyperactivity.
In the PTZ model, a dose-dependent increase in seizure latency and a decrease in seizure severity provide strong evidence of anticonvulsant activity. Including a positive control group (e.g., diazepam) can further validate the experimental setup.
VI. Conclusion
Tiagabine ethyl ester, as a prodrug of the GAT-1 inhibitor tiagabine, holds potential for neuropharmacological research. The protocols outlined in this application note provide a robust framework for the in vivo investigation of its anticonvulsant and anxiolytic properties. By adhering to rigorous experimental design, ethical guidelines, and careful data analysis, researchers can effectively elucidate the therapeutic potential of this compound.
VII. References
-
Tiagabine - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
Leppik, I. E. (1995). Tiagabine. Epilepsia, 36 Suppl 6, S1-6.
-
Drugs.com. (2025). Tiagabine: Package Insert / Prescribing Information. Retrieved January 31, 2026, from [Link]
-
Chaudhary, S., et al. (2023). Tiagabine suppresses pentylenetetrazole-induced seizures in mice and improves behavioral and cognitive parameters by modulating BDNF/TrkB expression and neuroinflammatory markers. Biomedicine & Pharmacotherapy, 160, 114406.
-
Meldrum, B. S. (1996). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 37 Suppl 6, S2-6.
-
Goa, K. L., & Sorkin, E. M. (1993). Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. Drugs, 46(2), 312-327.
-
Gram, L. (1994). Tiagabine: a novel drug with a GABAergic mechanism of action. Epilepsia, 35 Suppl 5, S85-87.
-
Schachter, S. C. (1995). Pharmacology and clinical experience with tiagabine. Epilepsia, 36 Suppl 6, S7-S11.
-
Google Patents. (n.d.). CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof. Retrieved January 31, 2026, from
-
Naylor, P. E., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 674-682.
-
Dalby, N. O. (2003). The mechanism of action of tiagabine. Epilepsy Research, 57(2-3), 83-91.
-
Vossler, D. G., et al. (2013). Tiagabine in clinical practice: effects on seizure control and behavior. Epilepsy & Behavior, 28(1), 73-77.
-
Tariq, M., et al. (2022). Polypharmacy with tiagabine, levetiracetam, and perampanel in status epilepticus: Insights from EEG, biochemical, and histopathological studies in rats. Epilepsia Open, 7(4), 679-693.
-
Adkins, J. C., & Noble, S. (1998). Tiagabine. CNS Drugs, 9(3), 231-253.
-
Kumar, V., & Bhat, Z. A. (2019). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Sciences and Research, 11(7), 2533-2539.
-
Fassihi, A., et al. (2022). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Pharmaceutical Sciences, 28(2), 235-246.
-
The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved January 31, 2026, from [Link]
-
Edden, R. A., et al. (2012). Determining the in vivo transverse relaxation time of GABA in the human brain at 7T. Journal of Magnetic Resonance Imaging, 35(1), 229-234.
-
U.S. Pharmacist. (2011). Tiagabine Hydrochloride 1 mg/mL Oral Liquid. Retrieved January 31, 2026, from [Link]
-
Burnett, E. J., et al. (2024). Stress-induced anxiety-related behavior in mice is driven by enhanced excitability of ventral tegmental area GABA neurons. Frontiers in Behavioral Neuroscience, 18, 1421453.
-
Garris, P. A., & Wightman, R. M. (1994). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. Journal of Neurochemistry, 63(6), 2277-2286.
-
Akhtar, A. (2015). Ethical considerations regarding animal experimentation. Journal of the Pakistan Medical Association, 65(5), 560-562.
-
Abdou, A. M., et al. (2006). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. BioFactors, 26(3), 201-208.
-
British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. Retrieved January 31, 2026, from [Link]
-
Rägo, L., et al. (1988). Behavioral differences in an elevated plus-maze: correlation between anxiety and decreased number of GABA and benzodiazepine receptors in mouse cerebral cortex. Naunyn-Schmiedeberg's Archives of Pharmacology, 337(6), 675-678.
-
Ichor Bio. (2022). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. Retrieved January 31, 2026, from [Link]
-
European Medicines Agency. (n.d.). Lyrica, INN-pregabalin. Retrieved January 31, 2026, from [Link]
-
American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved January 31, 2026, from [Link]
-
Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved January 31, 2026, from [Link]
-
Smialowska, M., & Zieba, B. (1998). Effects of GABAB receptor ligands in rodent tests of anxiety-like behavior. Polish Journal of Pharmacology, 50(5), 349-354.
Sources
- 1. Tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tiagabine: Package Insert / Prescribing Information [drugs.com]
- 5. Tiagabine: a novel drug with a GABAergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tiagabine - Wikipedia [en.wikipedia.org]
- 8. forskningsetikk.no [forskningsetikk.no]
- 9. animal-journal.eu [animal-journal.eu]
- 10. ichor.bio [ichor.bio]
- 11. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 13. Tiagabine suppresses pentylenetetrazole-induced seizures in mice and improves behavioral and cognitive parameters by modulating BDNF/TrkB expression and neuroinflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Frontiers | Stress-induced anxiety-related behavior in mice is driven by enhanced excitability of ventral tegmental area GABA neurons [frontiersin.org]
- 17. Pharmacology and clinical experience with tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Polypharmacy with tiagabine, levetiracetam, and perampanel in status epilepticus: Insights from EEG, biochemical, and histopathological studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uspharmacist.com [uspharmacist.com]
- 20. CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents [patents.google.com]
"measuring Tiagabine ethyl ester concentration in plasma samples"
Strategies for Quantifying Labile Ester Impurities and Intermediates
Executive Summary & Scientific Context
Tiagabine (Gabitril) is a selective GABA reuptake inhibitor used in the treatment of partial seizures.[1] Chemically, it is a nipecotic acid derivative. The Tiagabine ethyl ester (often designated as Compound 6 in synthesis pathways) serves as a critical synthetic intermediate.
In clinical and toxicological bioanalysis, quantifying the ethyl ester presents a distinct challenge compared to the parent drug. As an ester, it is highly susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase, carboxylesterase), converting it rapidly into the parent acid (Tiagabine).
Why this matters:
-
Impurity Profiling: High levels of the ester in plasma may indicate poor synthesis cleanup or specific metabolic bottlenecks.
-
False Positives: If the ester hydrolyzes ex vivo (in the collection tube), it will artificially elevate the measured concentration of Tiagabine, compromising PK data integrity.
-
Labile Analyte Protocol: This guide serves as a template for handling highly labile ester-based analytes in biological matrices.
Core Directive: The Stability Challenge
The primary failure mode in measuring Tiagabine ethyl ester is enzymatic hydrolysis during sample collection and processing. Standard EDTA plasma collection is insufficient .
The Mechanism of Failure
If this reaction is not halted immediately upon blood draw, the concentration of the ethyl ester will decay exponentially, often with a half-life (
Stabilization Strategy (The "Gold Standard")
To ensure scientific integrity, you must inhibit esterase activity. Two methods are validated for this class of compounds:
| Method | Mechanism | Pros | Cons |
| Acidification (Recommended) | Lowers pH < 4.0, denaturing esterases and stabilizing the ester bond. | Robust, inexpensive, compatible with LC-MS mobile phases. | Requires immediate processing; can cause hemolysis if not careful. |
| Chemical Inhibition | Irreversible binding to enzyme active sites (e.g., Dichlorvos, PMSF, NaF). | Effective at neutral pH. | Dichlorvos is toxic; PMSF is unstable in water; potential ion suppression in MS. |
Experimental Protocol: Method Development
A. Reagents and Materials[2][3][4][5]
-
Analyte: Tiagabine Ethyl Ester Reference Standard (Purity >98%).[6]
-
Internal Standard (IS): Tiagabine-d6 or stable analog (e.g., Remifentanil for esterase tracking, though deuterated analyte is preferred).
-
Matrix: Human Plasma (
EDTA).[7] -
Stabilizer: 1M Citric Acid or 5% Formic Acid.
B. Sample Collection (Critical Control Point)
Standard Operating Procedure (SOP) for Clinical Sites:
-
Prepare collection tubes pre-filled with 20 µL of 1M Citric Acid per 1 mL of blood (Target pH ~3.5–4.0).
-
Draw blood directly into the acidified tube.
-
Immediately invert 5 times to mix.
-
Place on wet ice (4°C) immediately.
-
Centrifuge at 4°C (2000 x g, 10 min) within 30 minutes of collection.
-
Harvest plasma and store at -80°C.
C. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is preferred over Protein Precipitation (PPT) for this application to remove phospholipids that cause matrix effects and to separate the analyte from residual acid-hydrolyzed byproducts.
-
Thaw plasma samples on ice (never at room temperature).
-
Aliquot 100 µL of acidified plasma into a 2 mL polypropylene tube.
-
Add 10 µL Internal Standard (IS) working solution.
-
Add 100 µL Ammonium Acetate buffer (pH 4.0) to buffer the extraction.
-
Add 1.5 mL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
-
Note: MTBE typically provides a cleaner extract for lipophilic amines like Tiagabine derivatives.
-
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the organic (upper) layer to a clean glass tube.
-
Evaporate to dryness under
stream at 35°C. -
Reconstitute in 100 µL Mobile Phase (30:70 ACN:Water + 0.1% Formic Acid).
D. LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
Mass Spectrometry Parameters (ESI Positive Mode):
-
Tiagabine Ethyl Ester (Predicted):
-
Precursor Ion:
-
Product Ion 1 (Quantifier):
(Bis-thiophene fragment). -
Product Ion 2 (Qualifier):
(Piperidine fragment).
-
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
Workflow Visualization
The following diagram illustrates the critical decision pathways for stabilizing the labile ester during method development.
Caption: Decision matrix for stabilizing labile Tiagabine Ethyl Ester in plasma samples to prevent ex vivo hydrolysis.
Validation Criteria (Regulatory Compliance)
Adhere to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .
| Parameter | Acceptance Criteria | Specific Consideration for Esters |
| Accuracy & Precision | ±15% (±20% at LLOQ) | Must be demonstrated using stabilized QC samples. |
| Benchtop Stability | <15% deviation after X hours | Critical: Establish the exact time window samples can remain at RT during processing. |
| Freeze-Thaw Stability | <15% deviation after 3 cycles | Ensure pH remains stable during freezing; esters can hydrolyze during the phase transition. |
| Conversion Assessment | % Conversion of Ester | Spike high conc. of Ester and measure the Acid (Parent) appearance in blank plasma. |
Self-Validating Step: Include a "Conversion Control" group during validation. Spike the Ethyl Ester into plasma without stabilizer and measure the appearance of Tiagabine (Parent). If Tiagabine appears, your baseline stability is compromised, confirming the need for the acidification protocol.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[8][9][10] Retrieved from [Link]
-
Hubert-Roux, M., et al. (2012).[5] Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry. Rapid Communications in Mass Spectrometry.[5] Retrieved from [Link]
-
European Bioanalysis Forum (EBF). (2012).[11] Stabilisation of Clinical Samples: Best Practices for Esters. Retrieved from [Link]
Sources
- 1. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of tigecycline in human plasma by LC-MS/MS and its application to population pharmacokinetics study in Chinese patients with hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry and ultra-performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. hhs.gov [hhs.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. nebiolab.com [nebiolab.com]
- 11. e-b-f.eu [e-b-f.eu]
Troubleshooting & Optimization
"optimizing HPLC parameters for Tiagabine ethyl ester separation"
[1]
Status: Active Lead Scientist: Senior Application Specialist, Chromatography Division Last Updated: February 11, 2026[1]
Introduction: The Separation Challenge
Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges associated with separating Tiagabine (TGB) from its key synthesis precursor and impurity, Tiagabine Ethyl Ester (TGB-EE) .[2][1]
The Core Chemical Conflict:
-
Tiagabine is zwitterionic.[2] It contains a carboxylic acid (nipecotic acid moiety, pKa ~3.3–4.[2][1]1) and a tertiary amine (pKa ~9.3–9.4).[2] Its net charge changes dynamically with pH.[2]
-
Tiagabine Ethyl Ester is a weak base.[2] The carboxylic acid is esterified (blocked), leaving only the tertiary amine.[2] It remains positively charged or neutral but never anionic.[2] It is significantly more lipophilic (LogP > 5.[2]0) than the parent drug.[2]
This difference in ionization and hydrophobicity is the primary lever for optimization.[2]
Module 1: Critical Parameter Optimization
The pH Effect (The "Selectivity Switch")[2]
-
Low pH (2.0 – 3.0):
-
Mid pH (5.5 – 6.5):
-
State: Tiagabine is Zwitterionic (Net charge ≈ 0).[2] TGB-EE is Cationic (+1).[2][1]
-
Result: This is the "Sweet Spot." The neutral zwitterion (Tiagabine) interacts differently with the stationary phase compared to the charged ester.[2]
-
Caution: At this pH, silica stability in older columns is poor.[2][1] Use hybrid particle columns (e.g., Waters XSelect CSH or Agilent Zorbax Extend).[2]
-
Mobile Phase & Gradient
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol.[2] ACN provides sharper peaks for tertiary amines and lower backpressure, allowing for the higher flow rates needed to elute the sticky Ethyl Ester.[2]
-
Buffer Additives: For low pH, use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to suppress silanol activity.[2] For mid-pH, use Ammonium Acetate (10-20 mM) .[2][1]
Module 2: Standardized Experimental Protocol
This protocol is designed to be a self-validating system.[2][1] If the resolution (Rs) between TGB and TGB-EE is < 2.0, the system fails suitability.[2][1]
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18 Hybrid (e.g., XSelect CSH C18), 150 x 4.6 mm, 3.5 µm | Hybrid particles resist high pH; CSH technology improves amine peak shape.[2][1] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 6.0 (adjusted w/ Acetic Acid) | Operates near the zwitterionic point of Tiagabine.[2] |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent to remove the lipophilic ester.[2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID.[2] |
| Column Temp | 35°C | Improves mass transfer, reducing tailing.[2] |
| Detection | UV @ 260 nm | Targets the thiophene ring absorption max.[2] |
| Injection Vol | 10 µL | Prevent mass overload. |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Initial hold for Tiagabine retention.[2][1] |
| 2.0 | 85 | 15 | Isocratic hold.[2] |
| 12.0 | 20 | 80 | Ramp to elute TGB-Ethyl Ester. |
| 15.0 | 20 | 80 | Wash step (Critical for Ester removal).[2][1] |
| 15.1 | 85 | 15 | Return to initial.[2] |
| 20.0 | 85 | 15 | Re-equilibration.[2] |
Module 3: Troubleshooting & FAQs
Q1: Why is my Tiagabine peak tailing (Asymmetry > 1.5)?
Diagnosis: This is classic "secondary interaction." The positively charged tertiary amine in Tiagabine is interacting with residual silanols on the silica support.[2] Solution:
-
Switch Column: Move to a "Charged Surface Hybrid" (CSH) or "End-capped" column designed for bases.[2][1]
-
Modifier: Add 0.1% Triethylamine (TEA) to the buffer if working at neutral pH (competes for silanol sites).[2]
-
Temperature: Increase column temperature to 40°C or 45°C to speed up desorption kinetics.
Q2: I see a "Ghost Peak" in my blank run. What is it?
Diagnosis: This is likely Tiagabine Ethyl Ester carrying over from a previous injection.[2] Because the ester is highly lipophilic (LogP > 5), it may not elute during a standard isocratic run or a short gradient.[2] Solution:
-
Extend the high-organic wash step (80-90% B) in your gradient to at least 5 column volumes.[2][1]
-
Run a "Sawtooth" wash gradient (5% -> 95% B rapidly) between sample sets.[2][1]
Q3: My retention times are drifting. Why?
Diagnosis: You are likely operating at a pH too close to the pKa of the nipecotic acid moiety (~3.8 - 4.1).[2][1] Small changes in buffer pH here cause massive shifts in the ionization ratio of the carboxylic acid.[2] Solution:
Module 4: Visualization (Logic & Workflows)
Figure 1: Method Development Logic Tree
Caption: Decision matrix for selecting pH based on Tiagabine's zwitterionic nature vs. the Ester's cationic nature.
Figure 2: Troubleshooting "Ghost Peaks" (Carryover)
Caption: Workflow to identify and eliminate late-eluting Ethyl Ester carryover.
References
-
Tiagabine Hydrochloride Monograph . PubChem. National Center for Biotechnology Information.[2] Available at: [Link][2][1]
-
Simultaneous Quantification of Tiagabine and its Related Substance by a Stability Indicating RP-HPLC Method . ResearchGate.[2][3] Available at: [Link]
-
Identification of Tiagabine Degradation Products Using LC-MS . PubMed.[2] Available at: [Link]
Technical Support Center: Tiagabine Ethyl Ester Purification
Topic: Challenges in the Purification of Tiagabine Ethyl Ester
Doc ID: TGB-PUR-004 | Version: 2.1 | Status: Approved for R&D Use
Executive Summary
Tiagabine ethyl ester (often referred to as the "Formula 3" intermediate) is the critical penultimate precursor to Tiagabine Hydrochloride.[1] A major technical bottleneck in its synthesis is its physical state: the free base ester is typically a viscous, unstable oil that resists crystallization, making impurity rejection difficult without chromatography.[1]
This guide addresses the three primary failure modes in its purification:
-
Hydrolytic Instability: Unintentional conversion to the acid (Tiagabine free base) during workup.[1]
-
Phase Isolation: The difficulty of crystallizing the oily free base.[1]
-
Stereochemical Integrity: Controlling the R/S ratio and E/Z isomerism at the alkene bridge.
Module 1: The "Oily Trap" & Phase Management
The Core Problem
Researchers often attempt to crystallize Tiagabine ethyl ester directly from the reaction mixture (N-alkylation of ethyl nipecotate).[1] This is a common error. The free base ester has a low melting point and high lipophilicity, resulting in "oiling out" rather than crystallizing.[1] This traps impurities (unreacted dithienyl halides) in the gum.[1]
The Solution: Salt Sedimentation Strategy
Instead of isolating the free base, the industry-standard approach involves an in situ conversion to a salt form (specifically the Hydrochloride or Tartrate) to facilitate purification via crystallization.[1]
Protocol: Conversion to Crystalline HCl Salt
Based on Patent CN103554093B and US5010090 methodologies.
-
Extraction: Perform the N-alkylation reaction. Quench and extract the organic layer (typically Toluene or DCM).[1] Wash with water.[1][2]
-
Drying: Dry the organic phase thoroughly with
.[1] Critical: Residual water will initiate hydrolysis in the next step.[1] -
Salt Formation:
-
Crystallization:
-
Cool slowly to 0–5°C.
-
The Tiagabine Ethyl Ester HCl salt will precipitate as a white/off-white solid.
-
Filtration: Filter and wash with cold ethanol.
-
Technical Insight: This salt formation purges non-basic impurities (like the dithienyl alkylating agent) which remain in the mother liquor.[1]
Module 2: Impurity Control (Hydrolysis & Isomers)
Hydrolysis (The "Hidden" Yield Loss)
The ethyl ester linkage is labile.[1] If the workup pH exceeds 10 for prolonged periods, or if the acidic salt formation step contains excess water at high heat, the ester hydrolyzes to Tiagabine Free Acid .
-
Symptom: HPLC shows a peak at RRT ~0.7-0.8 (Acid) relative to the Ester.[1]
-
Prevention: Maintain temperature <25°C during alkaline extractions. Perform acid salt formation in anhydrous or low-water alcohols.[1]
Stereochemical Inversion (R vs S)
Tiagabine requires the (R)-configuration.[1] The chiral center at the piperidine ring is sensitive to racemization under reflux in strong acids or bases.[1]
-
Limit: The (S)-enantiomer is a difficult-to-remove impurity.[1]
-
Control: Avoid refluxing the HCl salt in ethanol for >2 hours. If chiral purity drops, recrystallize using L-Tartaric acid in acetone/methanol, which is specific for upgrading the (R)-isomer.[1]
Module 3: Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Decision tree for selecting the Salt Sedimentation (HCl) vs. Chiral Resolution (Tartrate) pathways based on impurity profile.
Troubleshooting & FAQs
Q1: My product remains a sticky gum after adding HCl/Ethanol. Why?
Diagnosis: This usually indicates residual solvents (Toluene/DCM) or excess water.[1] Corrective Action:
-
Evaporate the gum to dryness under high vacuum to remove non-polar solvents.[1]
-
Redissolve in a minimum amount of hot ethanol (60°C) .
-
Add a seed crystal of Tiagabine Ethyl Ester HCl if available.[1]
-
Add an anti-solvent like Diethyl Ether or MTBE dropwise until turbidity appears, then cool.[1]
Q2: I see a "split peak" in the HPLC chromatogram for the ester.
Diagnosis: This is likely E/Z Isomerism at the alkene bridge, not a contamination. Verification:
-
Run NMR.[1][3] If the peaks coalesce at higher temperatures, they are rotamers or E/Z isomers.[1]
-
Note: The drug substance (Tiagabine) is typically the E-isomer, but the intermediate often exists as a mixture.[1] Isomerization to the thermodynamic product usually occurs during the final hydrolysis step.[1]
Q3: Can I use Silica Gel Chromatography instead of crystallization?
Answer: Yes, but with caution.
-
Risk: Silica is slightly acidic and can degrade the ester or cause isomerization.[1]
-
Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase (e.g., Hexane:Ethyl Acetate:TEA) to neutralize acid sites.[1] This prevents on-column degradation.[1]
Quantitative Data: Solvent Selection Matrix
| Solvent System | Suitability | Primary Use | Risk Factor |
| Ethanol (95%) | High | Crystallizing HCl Salt | Hydrolysis if heated too long.[1] |
| DCM / Water | Medium | Extraction / Workup | Emulsion formation.[1] |
| Acetone | High | Tartrate Salt formation | Volatility; flammability.[1] |
| Toluene | Low | Crystallization | Product usually oils out.[1] |
| Hexane / EtOAc | Medium | Column Chromatography | Requires TEA to prevent degradation.[1] |
References
-
Novo Nordisk A/S. (1991).[1] N-substituted azaheterocyclic carboxylic acids and esters thereof.[1] US Patent 5,010,090.[1][4] Link
-
Shanghai Kemusi Pharma Tech Co. (2014).[1][5] Tiagabine ethyl ester hydrochloride and preparation method thereof.[1][5][6][7] CN Patent 103554093B.[1] Link
-
Zhejiang Hisoar Pharmaceutical Co. (2014).[1] Preparation and purifying method of tiagabine hydrochloride.[1][4][5][6][7] CN Patent 103570703A.[1] Link
-
Andersen, K. E., et al. (1993).[1] Synthesis of novel GABA uptake inhibitors.[1] 1. Tiagabine and related compounds.[1][2][3][4][5][6][8][9][10][11]Journal of Medicinal Chemistry, 36(12), 1716-1725.[1] Link[1]
-
Alazzam, J., et al. (2010).[1] Separation of the S(+) and R(-)-enantiomers of Tiagabine HCl and its two chiral precursors by chiral chromatography.Journal of Pharmaceutical and Biomedical Analysis, 51(5).[1] Link
Sources
- 1. Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. CN102827152B - Method for preparing tiagabine and precursor compound of tiagabine - Google Patents [patents.google.com]
- 5. Tiagabine ethyl ester hydrochloride and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. Separation of the S(+) and R(-)-enantiomers of tiagabine.HCl and its two chiral precursors by chiral chromatography: application to chiral inversion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Stability of tiagabine in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2006067605A1 - Stable pharmaceutical compositions of tiagabine and processes for their preparation - Google Patents [patents.google.com]
- 11. thieme-connect.com [thieme-connect.com]
Technical Support Center: Optimization of Tiagabine Ethyl Ester Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing Tiagabine and its analogs in in vivo studies. This guide is designed to provide you with field-proven insights and troubleshooting strategies to optimize your experimental design, with a particular focus on the rationale behind dosage selection for Tiagabine ethyl ester. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring the scientific integrity and success of your research.
Part 1: Foundational Knowledge & Core Concepts
Before delving into specific protocols and troubleshooting, it is crucial to understand the fundamental principles governing the action of Tiagabine. This foundational knowledge is the bedrock upon which robust experimental design is built.
Mechanism of Action: The "Why" Behind Tiagabine's Effects
Tiagabine is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1] GAT-1 is a key protein responsible for the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking GAT-1, Tiagabine increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission in the central nervous system (CNS).[2] This targeted mechanism of action makes it a valuable tool for studying the role of the GABAergic system in various physiological and pathological processes, including epilepsy, anxiety, and neuropathic pain.
Caption: Mechanism of action of Tiagabine ethyl ester.
The Prodrug Strategy: Why Use Tiagabine Ethyl Ester?
While Tiagabine hydrochloride is the commercially available and more extensively studied form, the use of a more lipophilic ester prodrug, such as Tiagabine ethyl ester, can be a strategic choice in preclinical research. The rationale behind this is to potentially enhance the compound's ability to cross the blood-brain barrier (BBB). The addition of the ethyl ester group increases the lipophilicity of the molecule, which can facilitate its passive diffusion across the lipid-rich membranes of the BBB. Once in the CNS, endogenous esterases are expected to cleave the ester bond, releasing the active parent drug, Tiagabine, to exert its inhibitory effect on GAT-1.
Note: There is a notable scarcity of publicly available, peer-reviewed data specifically on the pharmacokinetics and in vivo dosage of Tiagabine ethyl ester. Therefore, the following recommendations are based on the known properties of Tiagabine hydrochloride and general principles of prodrug-based dose determination.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of in vivo studies with Tiagabine and its analogs.
Q1: What is a good starting dose for Tiagabine ethyl ester in rodents?
A1: Due to the lack of specific data for the ethyl ester, a logical starting point is to base the initial dose on the effective doses of Tiagabine hydrochloride reported in the literature, adjusting for the difference in molecular weight.
-
For rats: Intraperitoneal (i.p.) administration of Tiagabine hydrochloride has been shown to be effective in the range of 11.5 to 40 mg/kg.[2][3] A conservative starting dose for Tiagabine ethyl ester could be in the lower end of this range, for example, 10-15 mg/kg i.p.
-
For mice: Studies have reported anticonvulsant effects of Tiagabine hydrochloride at doses as low as 0.5 to 3 mg/kg i.p.[4] A reasonable starting point for the ethyl ester in mice would be 1-5 mg/kg i.p.
It is imperative to conduct a pilot dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q2: How do I prepare Tiagabine ethyl ester for in vivo administration?
A2: Tiagabine ethyl ester is expected to be a lipophilic compound with low aqueous solubility. Therefore, an appropriate vehicle is necessary for its solubilization and administration.
| Vehicle Component | Concentration | Rationale |
| Primary Solvent | 5-10% | To initially dissolve the compound. |
| Dimethyl sulfoxide (DMSO) | ||
| Surfactant/Emulsifier | 5-10% | To aid in the dispersion of the lipophilic compound in the aqueous phase. |
| Tween® 80 or Cremophor® EL | ||
| Aqueous Base | 80-90% | To bring the solution to the final volume. |
| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) |
Important Considerations:
-
Always prepare fresh solutions on the day of the experiment.
-
The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid potential toxicity.[5]
-
Some vehicles, like Cremophor® EL, can have their own biological effects and may not be inert.[5][6] It is crucial to include a vehicle-only control group in your experiments.
Q3: What is the recommended route of administration?
A3: For initial studies and to ensure consistent bioavailability, intraperitoneal (i.p.) injection is a commonly used and effective route for administering Tiagabine to rodents.[2][3][7] Oral gavage (p.o.) is also a viable option, particularly for studies mimicking clinical administration routes. However, be aware that the bioavailability of Tiagabine can be lower in rats after oral administration compared to other species.
Q4: What is the expected pharmacokinetic profile of Tiagabine ethyl ester?
A4: While specific data for the ethyl ester is lacking, we can extrapolate from the known pharmacokinetics of Tiagabine hydrochloride. Tiagabine is rapidly absorbed, with peak plasma concentrations typically observed within 30 minutes in rats.[7] It has a relatively short half-life of 1.6-4.5 hours in rats.[7] The ethyl ester prodrug may have a slightly delayed onset of action as it requires conversion to the active form. A pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of both the ester and the parent compound in your model is highly recommended for optimizing the timing of your experimental readouts.
Part 3: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during in vivo studies with Tiagabine ethyl ester.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy/Variability in Response | 1. Suboptimal Dose: The dose may be too low to achieve a therapeutic concentration in the CNS. 2. Poor Solubility/Precipitation: The compound may be precipitating out of the vehicle, leading to inconsistent dosing. 3. Rapid Metabolism: The short half-life of Tiagabine may result in a therapeutic window that is too brief for the desired effect. | 1. Conduct a Dose-Response Study: Test a range of doses (e.g., 5, 10, 20, 40 mg/kg) to identify the optimal dose for your endpoint. 2. Optimize Vehicle Formulation: Try different co-solvents or surfactants. Visually inspect the solution for any precipitation before each injection. 3. Consider Dosing Regimen: For longer-term studies, consider twice-daily dosing or the use of osmotic minipumps for continuous delivery. |
| Adverse Events (e.g., sedation, ataxia, seizures) | 1. Dose is Too High: The observed effects are likely dose-dependent CNS side effects of excessive GABAergic stimulation.[8] 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects. | 1. Reduce the Dose: Titrate the dose downwards to a level that produces the desired therapeutic effect without significant side effects. 2. Run a Vehicle-Only Control: Administer the vehicle alone to a separate group of animals to assess its effects. If the vehicle is causing issues, explore alternative formulations. |
| Inconsistent Results Between Experiments | 1. Inconsistent Drug Preparation: Variations in the preparation of the dosing solution can lead to different effective concentrations. 2. Variability in Administration Technique: Inconsistent injection or gavage technique can affect drug absorption. 3. Animal-to-Animal Variability: Biological differences between animals can contribute to varied responses. | 1. Standardize Solution Preparation: Use a detailed, written protocol for preparing the dosing solution and ensure it is followed consistently. 2. Ensure Proper Training: All personnel administering the compound should be thoroughly trained and proficient in the chosen administration technique. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. |
Part 4: Experimental Protocols
The following are detailed, step-by-step methodologies for key procedures in your in vivo studies with Tiagabine ethyl ester.
Protocol 1: Preparation of Dosing Solution (Example for a 10 mg/mL solution)
-
Weigh 100 mg of Tiagabine ethyl ester into a sterile glass vial.
-
Add 1 mL of sterile DMSO and vortex until the compound is completely dissolved.
-
In a separate sterile tube, add 1 mL of Tween® 80.
-
Slowly add the Tiagabine ethyl ester/DMSO solution to the Tween® 80 while vortexing.
-
Bring the final volume to 10 mL with sterile saline (0.9% NaCl), adding it dropwise while continuously vortexing to maintain a clear solution or a fine emulsion.
-
Visually inspect the final solution for any precipitates. If present, sonication in a water bath may help to improve solubility.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Restrain the mouse by scruffing the neck and back to immobilize the head and expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Identify the injection site in the lower right abdominal quadrant.[9]
-
Using a 25-27 gauge needle, insert the needle at a 30-40° angle into the peritoneal cavity.[9]
-
Gently aspirate to ensure that no fluid (e.g., urine, blood, intestinal contents) is drawn into the syringe.[9]
-
If the aspiration is clear, slowly inject the dosing solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Caption: Workflow for Intraperitoneal Injection in Mice.
References
-
Adkins, J. C., & Noble, S. (1998). Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. Drugs, 55(3), 437–460. [Link]
-
Ashton, J. C. (2013). Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery. CNS Neuroscience & Therapeutics, 19(10), 747-754. [Link]
-
Drugs.com. (2025). Tiagabine: Package Insert / Prescribing Information. Retrieved from [Link]
- Gustavson, L. E., Mengel, H., & Schumer, B. (1995). The pharmacokinetics of tiagabine in healthy elderly volunteers and elderly patients with epilepsy. Epilepsia, 36(1), 86-90.
- Leach, J. P., & Brodie, M. J. (1998). Tiagabine. The Lancet, 351(9097), 203-207.
- Leppik, I. E. (2004). Tiagabine: the safety and tolerability of a new antiepileptic drug. Epilepsia, 45 Suppl 5, 44-47.
- Levisohn, P. M. (1998). Tiagabine: a novel antiepileptic drug. The Annals of Pharmacotherapy, 32(1), 87-95.
- Luszczki, J. J., Czuczwar, S. J. (2009). Interaction of tiagabine with valproate in the mouse pentylenetetrazole-induced seizure model: an isobolographic analysis. Advances in Medical Sciences, 54(1), 75-81.
- Patsalos, P. N. (2004). The pharmacokinetic inter-relationship of tiagabine in blood, cerebrospinal fluid and brain extracellular fluid (frontal cortex and hippocampus). Seizure, 13(8), 586-591.
- Richerson, G. B., & R. W. Olsen. (1997). Tiagabine. In Antiepileptic Drugs (pp. 1079-1087). Lippincott-Raven.
- Suzdak, P. D., & Jansen, J. A. (1995). The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats. Journal of Neurochemistry, 64(3), 1214-1219.
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1996). Pharmacology Review(s) - Tiagabine. Retrieved from [Link]
-
Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]
-
Virginia Tech Office of the University Veterinarian. (2017). SOP: Intraperitoneal Injections in the Rat. Retrieved from [Link]
Sources
- 1. Pharmacology and clinical experience with tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetic inter-relationship of tiagabine in blood, cerebrospinal fluid and brain extracellular fluid (frontal cortex and hippocampus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. advms.pl [advms.pl]
- 5. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Tiagabine in clinical practice: effects on seizure control and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
"addressing matrix effects in LC-MS/MS analysis of Tiagabine ethyl ester"
Topic: Addressing Matrix Effects & Stability in Biological Matrices Ticket ID: TEE-MX-2024 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering quantification challenges with Tiagabine Ethyl Ester (TEE) , likely observing signal variability, non-linear calibration, or poor sensitivity in plasma/serum samples.
The Core Challenge: TEE is a lipophilic compound (LogP > 3.0). In Reverse Phase LC (RPLC), it retains strongly and often co-elutes with endogenous phospholipids (PLs) (phosphatidylcholines and lysophosphatidylcholines). These PLs compete for charge in the Electrospray Ionization (ESI) source, causing significant Ion Suppression .
Furthermore, as an ethyl ester , TEE is susceptible to enzymatic hydrolysis by plasma esterases, converting it back to the acid form (Tiagabine). This biological degradation is often mistaken for matrix-induced signal loss.
This guide provides a validated workflow to diagnose, remediate, and validate the method against these effects.
Module 1: Diagnostic Workflow
Is it Matrix Effect, Recovery Loss, or Instability?
Before changing your extraction method, you must pinpoint the source of the signal loss. Use the "Post-Column Infusion" technique to visualize the suppression zones.[1][2][3][4][5]
Protocol: Post-Column Infusion (PCI)
This experiment maps where the matrix suppresses ionization relative to your analyte's retention time (RT).
Required Setup:
-
Syringe Pump: Infuse neat TEE standard (100 ng/mL) at 10 µL/min.
-
LC System: Inject a Blank Extracted Matrix (e.g., plasma processed by your current method).
-
Tee Union: Combine flow from the column and the syringe pump before the MS source.
Visual Workflow (PCI Setup):
Figure 1: Schematic configuration for Post-Column Infusion to visualize matrix effects.
Interpretation:
-
Flat Baseline: No matrix effect.
-
Negative Peak (Dip): Ion suppression at that RT. If TEE elutes here, you have a problem.
-
Positive Peak: Ion enhancement (rare for this compound).
Module 2: Sample Preparation Optimization
The First Line of Defense
Protein Precipitation (PPT) is insufficient for TEE because it does not remove phospholipids. You must use Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) to partition the lipophilic TEE away from the polar/zwitterionic phospholipids.
Comparative Extraction Strategies
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Mechanism | Solubility change (ACN/MeOH) | Adsorption/Ion Exchange | Partitioning (Immiscible solvents) |
| Phospholipid Removal | Poor (< 20% removal) | High (if using Zr-oxide or MCX) | Excellent (> 95% removal) |
| Suitability for TEE | Low (High suppression risk) | Medium (Complex dev) | High (Recommended) |
| Cost/Time | Low/Fast | High/Slow | Medium/Medium |
Recommended Protocol: LLE for Tiagabine Ethyl Ester
Rationale: TEE is hydrophobic. Extracting with a non-polar solvent leaves PLs (which have polar heads) in the aqueous phase.
-
Stabilization (Critical): Collect blood into tubes containing Sodium Fluoride (NaF) or add PMSF immediately to inhibit esterase hydrolysis of the ethyl ester.
-
Aliquot: Transfer 50 µL plasma to a chemically resistant tube.
-
Buffer: Add 50 µL Ammonium Acetate (pH 9.0) to ensure TEE is in its neutral (non-ionized) state for extraction.
-
Extraction: Add 600 µL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .
-
Why? These solvents are highly non-polar and exclude phospholipids effectively.
-
-
Agitate: Vortex 5 mins; Centrifuge 5 mins @ 4000 rpm.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic supernatant.
-
Reconstitute: Evaporate to dryness (N2 stream, 40°C) and reconstitute in Mobile Phase (e.g., 50:50 MeOH:H2O).
Module 3: Chromatographic Solutions
Separating the Analyte from the "Junk"
If LLE is not feasible, you must chromatographically resolve TEE from the phospholipid elution zone.
The "Phospholipid Trap" Gradient: Phospholipids usually elute late in a Reverse Phase gradient (high %B).
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 1.7 µm.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50). Methanol helps elute PLs better than ACN alone.
Gradient Program:
-
Hold Low: 0.0 - 0.5 min @ 5% B (Divert to waste to remove salts).
-
Ramp: 0.5 - 3.0 min to 95% B (Elute TEE).
-
PL Wash (Crucial): Hold @ 95% B for 2 minutes . This forces the strongly retained PLs off the column.
-
Re-equilibrate: 2 mins @ 5% B.
Module 4: Validation & Calculation
Quantifying the "Invisible" Error
You must calculate the Matrix Factor (MF) according to FDA/EMA Bioanalytical Method Validation guidelines.
The Matuszewski Method (Quantitative)
Prepare three sets of samples:
-
Set A (Neat): Standard in mobile phase.[6]
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with standard.
-
Set C (Pre-Extraction Spike): Standard spiked into matrix, then extracted.
Calculations:
-
Matrix Effect (ME%):
-
Acceptance: -15% to +15%.[8] (Negative = Suppression, Positive = Enhancement).
-
-
Recovery (RE%):
-
Goal: Consistent recovery (>50% is usually acceptable if consistent).
-
-
IS Normalized Matrix Factor:
-
Requirement: CV of IS-Norm MF across 6 lots of matrix must be < 15%.[9]
-
Troubleshooting Decision Tree
Figure 2: Step-by-step troubleshooting logic for distinguishing matrix effects from stability issues.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[10]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.
- Nielsen, K. K., et al. (2011). Stability of tiagabine in biological samples and standard solutions. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for Tiagabine stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. e-b-f.eu [e-b-f.eu]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimization of Extraction Methods for Tiagabine Ethyl Ester from Biological Samples
Welcome to the technical support center for the analysis of Tiagabine ethyl ester in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during sample preparation and analysis. As an ester prodrug, Tiagabine ethyl ester presents unique stability and extraction challenges that require careful consideration of methodology to ensure accurate and reproducible results.
This guide is structured to provide both foundational knowledge through frequently asked questions and detailed troubleshooting for specific extraction techniques.
Frequently Asked Questions (FAQs)
Q1: Why is the extraction of Tiagabine ethyl ester from biological samples particularly challenging?
A: The primary challenge lies in the fact that Tiagabine ethyl ester is an ester prodrug. Ester prodrugs are susceptible to hydrolysis by esterase enzymes present in biological matrices like plasma and blood.[1][2][3] This enzymatic degradation can convert the Tiagabine ethyl ester back to its active acid metabolite, Tiagabine, leading to an underestimation of the prodrug concentration.[1] Therefore, sample collection and extraction procedures must be designed to minimize this ex vivo hydrolysis.[1]
Q2: What are the most common extraction techniques for Tiagabine ethyl ester?
A: The two most common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between them depends on factors such as the required level of sample cleanup, sample volume, throughput needs, and the complexity of the biological matrix. SPE often provides cleaner extracts, while LLE can be simpler for initial method development.
Q3: How can I prevent the degradation of Tiagabine ethyl ester during sample collection and storage?
A: Several strategies are crucial for maintaining the stability of Tiagabine ethyl ester:
-
Enzyme Inhibition: Immediately after collection, treat blood or plasma samples with an esterase inhibitor, such as sodium fluoride (NaF).[1]
-
pH Control: Maintaining a specific pH can help to stabilize the ester. The optimal pH should be determined experimentally, but generally, a slightly acidic environment can reduce the rate of hydrolysis.[1][4]
-
Temperature Control: Keep samples on ice during processing and store them at -80°C for long-term stability.[1]
Q4: What are "matrix effects" and how can they affect my results?
A: Matrix effects are the alteration of ionization efficiency of the analyte by co-eluting compounds from the biological matrix.[5] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Biological samples are complex, containing endogenous substances like phospholipids, salts, and proteins that can interfere with the analysis.[2] Thorough sample cleanup, for which SPE is often superior to LLE, is a key strategy to minimize matrix effects.
Troubleshooting Guide: Solid-Phase Extraction (SPE)
Issue 1: Low Recovery of Tiagabine Ethyl Ester
Q: I am experiencing low recovery of Tiagabine ethyl ester from my SPE protocol. What are the likely causes and how can I improve it?
A: Low recovery in SPE can stem from several factors. Here is a systematic approach to troubleshooting:
-
Sub-optimal Sorbent Choice: Tiagabine is successfully extracted from plasma using a C8 sorbent.[6] For the more lipophilic Tiagabine ethyl ester, a C8 or C18 sorbent is a logical starting point. If recovery is low, consider a sorbent with a different retention mechanism, such as a mixed-mode cation-exchange sorbent, which can provide dual modes of retention.
-
Improper pH during Sample Loading: The pH of the sample can significantly impact the retention of the analyte on the sorbent. For a compound like Tiagabine ethyl ester, which has a basic nitrogen, adjusting the sample pH to be slightly above its pKa will ensure it is in a neutral state, promoting retention on a reversed-phase sorbent. Experiment with a pH range to find the optimal loading condition.
-
Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, if you are using methanol or acetonitrile alone, try adding a small percentage of a modifier like ammonia or formic acid to the elution solvent. For a cation-exchange mechanism, elution is typically achieved with a basic solution, such as ammonia in methanol.[7]
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during the loading step. Ensure the amount of sample loaded is within the manufacturer's recommended capacity for the chosen sorbent mass.
Detailed Protocol: SPE of Tiagabine Ethyl Ester from Human Plasma
This protocol is adapted from a validated method for Tiagabine and optimized for the ethyl ester.[6]
1. Sample Pre-treatment:
- Thaw frozen plasma samples on ice.
- To 1 mL of plasma, add 10 µL of an internal standard solution.
- Add 100 µL of an esterase inhibitor solution (e.g., 1 M sodium fluoride).
- Vortex mix for 10 seconds.
- Adjust the sample pH to approximately 7.5 with a suitable buffer.
2. SPE Cartridge Conditioning:
- Use a C8 SPE cartridge (e.g., 50 mg).
- Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
3. Sample Loading:
- Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 0.5 mL/min).
4. Washing:
- Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
- Follow with a wash of 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove less retained impurities.
5. Elution:
- Elute the Tiagabine ethyl ester with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a modifier).
- Collect the eluate in a clean tube.
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
- Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for your LC-MS analysis.
- Vortex and transfer to an autosampler vial.
Workflow Diagram: SPE of Tiagabine Ethyl Ester
Caption: Workflow for Solid-Phase Extraction of Tiagabine Ethyl Ester.
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
Issue 2: Emulsion Formation
Q: I am consistently getting an emulsion layer during my LLE procedure, which is making phase separation difficult and affecting my recovery. How can I prevent or break this emulsion?
A: Emulsion formation is a common problem in LLE, especially with plasma samples that are high in lipids and proteins.
-
Gentle Mixing: Instead of vigorous shaking or vortexing, gently rock or swirl the extraction tube. This reduces the mechanical energy that creates emulsions while still allowing for sufficient surface area contact between the two phases for extraction.
-
"Salting Out": Add a small amount of a salt, like sodium chloride or sodium sulfate, to the aqueous phase.[8] This increases the ionic strength of the aqueous layer, which can help to break the emulsion and improve the separation of the organic and aqueous phases.
-
Centrifugation: Centrifuging the sample after mixing can help to compact the emulsion layer and improve the separation of the two phases.
-
Solvent Choice: The choice of extraction solvent can influence emulsion formation. If you are using a solvent like ethyl acetate, which has some mutual solubility with water, consider switching to a more non-polar solvent like methyl tert-butyl ether (MTBE) or hexane, or a mixture of solvents.
Optimizing LLE for Tiagabine Ethyl Ester
Key Optimization Parameters:
-
pH of the Aqueous Phase: Tiagabine ethyl ester has a basic nitrogen. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be basic (e.g., pH 9-10) before extraction.
-
Choice of Organic Solvent: A moderately polar, water-immiscible organic solvent is a good starting point. Ethyl acetate is a common choice.[9] Other options include MTBE, dichloromethane, or mixtures like hexane/isoamyl alcohol.
-
Ionic Strength: As mentioned for breaking emulsions, adding salt can also improve extraction efficiency by reducing the solubility of the analyte in the aqueous phase.
Workflow Diagram: LLE Optimization
Sources
- 1. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. High-performance liquid chromatographic procedure for the determination of tiagabine concentrations in human plasma using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Mitigating Variability in Animal Studies with Tiagabine Ethyl Ester
<
Introduction
Welcome to the technical support guide for researchers utilizing Tiagabine ethyl ester in preclinical animal models. Tiagabine is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), which functions by increasing synaptic GABA levels, thereby enhancing inhibitory neurotransmission.[1][2][3] While its hydrochloride salt is well-characterized, the ethyl ester form presents unique challenges in animal studies, often leading to significant experimental variability.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating these sources of variability. By understanding the underlying causes and implementing robust protocols, you can enhance the reproducibility and reliability of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of Tiagabine ethyl ester in vivo.
Q1: What is the primary difference between Tiagabine ethyl ester and Tiagabine hydrochloride for in vivo studies?
A1: Tiagabine ethyl ester is a prodrug of Tiagabine. The ethyl ester group increases the lipophilicity of the molecule, which can potentially alter its absorption and distribution characteristics. In the body, it must be hydrolyzed by esterase enzymes into the active carboxylic acid form (Tiagabine) to exert its GAT-1 inhibitory effect. Tiagabine hydrochloride is the active drug itself, typically formulated for oral administration.[4] The primary source of variability with the ethyl ester form arises from inter-animal differences in esterase activity, which can lead to inconsistent conversion rates and, consequently, variable plasma concentrations of the active drug.
Q2: Why am I observing high variability in behavioral outcomes with Tiagabine ethyl ester?
A2: High variability in behavioral studies is a common challenge and can stem from multiple sources beyond the compound itself.[5][6][7] For Tiagabine ethyl ester, the key factors include:
-
Pharmacokinetic Variability: Inconsistent hydrolysis of the ester to the active form.
-
Formulation Issues: Poor solubility or instability of the ester in the dosing vehicle can lead to inaccurate dosing.
-
Animal-Specific Factors: The age, sex, strain, diet, and even the gut microbiome of the animals can influence drug metabolism and absorption.[8][9][10]
-
Experimental Procedures: Inconsistent administration techniques (e.g., oral gavage, IP injection), animal handling, and environmental stressors can significantly impact behavior.[5][11]
Q3: What is the fundamental mechanism of action for Tiagabine?
A3: Tiagabine selectively blocks the GABA Transporter 1 (GAT-1).[2][12][13] GAT-1 is responsible for clearing GABA from the synaptic cleft back into presynaptic neurons and glial cells. By inhibiting this reuptake, Tiagabine increases the concentration and prolongs the presence of GABA in the synapse, enhancing GABAergic inhibitory signaling.[3][12] This leads to a reduction in neuronal excitability, which is the basis for its anticonvulsant and anxiolytic-like effects in animal models.[1][13]
Section 2: Troubleshooting Guides
This section provides a structured approach to identifying and resolving specific issues encountered during your experiments.
Problem 1: Inconsistent Behavioral or Physiological Readouts
You observe a wide spread in your data points (e.g., seizure scores, anxiety-like behavior, locomotor activity) both within and between experimental groups.
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Formulation Integrity: Tiagabine ethyl ester can be challenging to dissolve. An incomplete suspension or precipitation over time will lead to inaccurate dosing.
-
Solution: Visually inspect your formulation for particulates before each use. Prepare fresh solutions daily if stability is a concern. Consider using vehicles with co-solvents like DMSO or PEG400, but be mindful of their own potential behavioral effects. Validate the concentration and stability of your final formulation using an analytical method like HPLC or LC-MS.
-
-
Dosing Procedure Accuracy: The method of administration is a major source of variability.
-
Intraperitoneal (IP) Injection: Incorrect placement can lead to injection into the gut or bladder, drastically altering absorption.[14][15] Ensure a consistent injection site (e.g., lower right abdominal quadrant) and angle (~45 degrees) to avoid organs.[14][16]
-
Oral Gavage (PO): Improper technique can cause significant stress, esophageal injury, or accidental administration into the lungs, all of which confound behavioral results.[17][18][19] Ensure personnel are thoroughly trained and use appropriately sized, flexible gavage tubes.[20][21]
-
Solution: Standardize the procedure with a detailed Standard Operating Procedure (SOP). Ensure all personnel are proficient and consistent in the technique.
-
-
Intrinsic Animal Factors:
-
Metabolism: Rodent strains can have different levels of circulating esterases.[8] Furthermore, factors like age, sex, and health status can alter metabolic rates.[9][10][22]
-
Gut Microbiome: For oral dosing, the gut microbiota can metabolize drugs before they are absorbed, introducing significant inter-animal variability.[23][24][25][26]
-
Solution: Use animals from a single, reputable supplier. Record and control for age and sex. Whenever possible, use littermate controls. Be aware that diet and housing conditions can alter the microbiome; maintain consistency in husbandry.[27]
-
-
Environmental and Handling Stress:
-
Causality: Rodents are highly sensitive to their environment.[5][11] Inconsistent handling, noise, lighting, and even odors from the experimenter can induce stress, which directly impacts behavioral readouts, particularly in anxiety and cognitive tests.[6][7][28]
-
Solution: Acclimate animals to the testing room and handling procedures. The same experimenter should ideally conduct all tests for a given study. Minimize strong scents, loud noises, and changes in lighting.[5][7]
-
Problem 2: Pharmacokinetic (PK) Profile Shows High Variability
Blood/plasma concentrations of Tiagabine (the active metabolite) are inconsistent across animals at the same time points.
| Potential Cause | Underlying Mechanism | Recommended Action |
| Variable Ester Hydrolysis | Inter-animal differences in plasma and tissue esterase activity lead to different rates of conversion from the inactive ester to the active acid. | Measure both the ester prodrug and the active acid metabolite in your PK samples. If the ratio varies significantly between animals, this is a likely cause. Consider using Tiagabine HCl as a control compound. |
| Inaccurate Dosing | Incomplete solubility in the vehicle or errors in administration (see Problem 1). | Confirm formulation concentration and stability. For PO studies, assess GI transit time variability. For IP, inaccurate placement can lead to slower, more variable absorption from fat or muscle tissue. |
| Food Effects | Presence of food in the stomach can delay and reduce the rate of absorption for orally administered drugs.[1][29] | Standardize the fasting period before dosing. Typically, a 2-4 hour fast is sufficient for rodents. Ensure free access to water. |
| Species/Strain Differences | Bioavailability and metabolic clearance can differ significantly between mice and rats, and even between different strains of mice.[8][30] | Consult literature for known PK parameters in your chosen species and strain.[30] If data is unavailable, a pilot PK study is highly recommended. |
Section 3: Validated Experimental Protocols
Adherence to validated protocols is critical for minimizing variability.
Protocol 1: Formulation of Tiagabine Ethyl Ester for IP Injection (Rodents)
This protocol provides a starting point; solubility should be confirmed for your specific batch of compound.
-
Objective: To prepare a 1 mg/mL solution of Tiagabine ethyl ester.
-
Materials:
-
Tiagabine ethyl ester powder
-
Dimethyl sulfoxide (DMSO)
-
PEG400
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes and syringes
-
-
Procedure:
-
Weigh the required amount of Tiagabine ethyl ester in a sterile conical tube.
-
Add DMSO to a final concentration of 10% of the total desired volume. Vortex until the powder is fully dissolved. This step is crucial; ensure no visible particulates remain.
-
Add PEG400 to a final concentration of 40% of the total volume. Vortex to mix thoroughly.
-
Slowly add saline while vortexing to reach the final volume (50%). The solution should remain clear.
-
Final Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Saline.
-
Quality Control: Before dosing, visually inspect the solution against a light and dark background to ensure it is a clear, homogenous solution.
-
Administration: Administer at a volume of 10 mL/kg. Use a new, sterile syringe and needle for each animal.[31]
-
Protocol 2: Best Practices for Intraperitoneal (IP) Injection in Mice
This protocol synthesizes best practices to ensure consistent and safe administration.[14][15][16][32]
-
Restraint: Securely restrain the mouse by scruffing the neck and back to immobilize the head and forelimbs. The body should be tilted with the head slightly downward.
-
Injection Site: Identify the lower right quadrant of the abdomen. This avoids the cecum on the left side and the bladder in the midline.[14][15]
-
Needle Insertion: Use an appropriate gauge needle (e.g., 25-27G). Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.
-
Verification: Gently aspirate before injecting. If you draw back blood or a yellowish fluid (urine), withdraw the needle and do not inject. Prepare a new syringe and use an alternative site if possible, or reschedule the animal.
-
Injection: Inject the solution smoothly and steadily.
-
Withdrawal: Remove the needle along the same path of insertion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress for at least 10 minutes post-injection.[20]
Caption: Mechanism of action of Tiagabine at the GABAergic synapse.
References
-
Wikipedia. Tiagabine. [Link]
-
Meldrum, B. S. (1996). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 37 Suppl 6, S2-6. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tiagabine Hydrochloride? [Link]
-
Bitesize Bio. (2025). Five Factors Affecting Your Mouse Behavioral Studies. [Link]
-
PAASP Network. (2021). Rigor and reproducibility in rodent behavioral research. [Link]
-
Zhang, Y. J., Li, S., Gan, R. Y., Zhou, T., Xu, D. P., & Li, H. B. (2015). The influence of the gut microbiota on the bioavailability of oral drugs. Journal of Food and Drug Analysis, 23(4), 583-590. [Link]
-
Queen's University. Intraperitoneal Injection in Mice | Animals in Science. [Link]
-
JoVE. (2024). Antiepileptic Drugs: GABAergic Pathway Potentiators. [Link]
-
Dalby, N. O. (2003). The mechanism of action of tiagabine. Epilepsy Research, 57(1), 1-8. [Link]
-
UBC Animal Care Services. TECH 09b - Oral Gavage in Adult Rats. [Link]
-
Chesler, E. J., Wilson, S. G., Lariviere, W. R., Rodriguez-Zas, S. L., & Mogil, J. S. (2002). Rigor and reproducibility in rodent behavioral research. Nature Neuroscience, 5(11), 1228-1233. [Link]
-
Virginia Tech. (2017). SOP: Oral Gavage in the Rat. [Link]
-
Saré, R. M., Lemons, A., & Smith, C. B. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Brain Sciences, 11(4), 521. [Link]
-
U.S. Food and Drug Administration. (1996). Pharmacology Review(s) - Gabitril (tiagabine). [Link]
-
bioRxiv. (2025). Influence of gut microbiota on oral drug absorption and metabolism. [Link]
-
Research Animal Training. Oral Gavage in the Rat. [Link]
-
ScienceDaily. (2020). Can gut microbiome alter drug safety and efficacy? [Link]
-
Queen's University. SOP 10.8 - Gavage Techniques in Small Animals (Rat). [Link]
-
ResearchGate. (2025). The Gut Microbiota's Role in Drug Absorption, Metabolism and Efficacy: Implications for Personalized Medicine. [Link]
-
Saré, R. M., Lemons, A., & Smith, C. B. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Brain Sciences, 11(4), 521. [Link]
-
Weinstock, A., Zarl, T., & Maier, S. F. (2020). Interaction between drugs and the gut microbiome. Gut, 69(8), 1526-1536. [Link]
-
Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. [Link]
-
University of Iowa. Injection Techniques, Restraint, & Handling for Mice and Rats. [Link]
-
Pharmaxchange.info. FACTORS AFFECTING DRUG METABOLISM. [Link]
-
UBC Animal Care Services. Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]
-
Bivatec Ltd. (2025). Factors Affecting Drug Response in Animals. [Link]
-
University of Arizona. Mouse Intraperitoneal (IP) administration. [Link]
-
CUTM Courseware. Factors influencing drug metabolism. [Link]
-
Slideshare. (2017). Factors affecting drug metabolism. [Link]
-
Ingenta Connect. (2023). Tiagabine Incorporated Polymeric Microneedles: Formulation and Characterization Studies. [Link]
-
Longdom Publishing. Drug Metabolism by Various Enzymes and their Environmental Factor. [Link]
-
ResearchGate. (2016). Formulations of tiagabine and carbamazepine used in the experiments. [Link]
-
Adkins, J. C., & Noble, S. (1998). Tiagabine pharmacology in profile. CNS drugs, 9(2), 149-156. [Link]
-
YouTube. (2025). Pharmacology of Tiagabine (Gabitril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
U.S. Food and Drug Administration. (2016). GABITRIL (tiagabine hydrochloride) Tablets Rx only. [Link]
-
Nielsen, E. B., Suzdak, P. D., Andersen, K. E., Knutsen, L. J., Sonnewald, U., & Braestrup, C. (1991). Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin. European journal of pharmacology, 198(2-3), 197-204. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 60648, Tiagabine. [Link]
-
Leppik, I. E. (1998). Tiagabine: a novel antiepileptic drug. Annals of Pharmacotherapy, 32(4), 437-446. [Link]
Sources
- 1. Tiagabine - Wikipedia [en.wikipedia.org]
- 2. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]
- 4. 145821-59-6 CAS MSDS (Tiagabine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Rigor and reproducibility in rodent behavioral research - paasp network [paasp.net]
- 7. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 9. Factors Affecting Drug Response in Animals [bivatec.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. research.vt.edu [research.vt.edu]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]
- 20. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. Factors affecting drug metabolism | PPTX [slideshare.net]
- 23. The influence of the gut microbiota on the bioavailability of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Influence of gut microbiota on oral drug absorption and metabolism | bioRxiv [biorxiv.org]
- 25. sciencedaily.com [sciencedaily.com]
- 26. researchgate.net [researchgate.net]
- 27. gut.bmj.com [gut.bmj.com]
- 28. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 29. accessdata.fda.gov [accessdata.fda.gov]
- 30. accessdata.fda.gov [accessdata.fda.gov]
- 31. animalcare.ubc.ca [animalcare.ubc.ca]
- 32. research.uky.edu [research.uky.edu]
Validation & Comparative
A Comparative Guide for Researchers: Tiagabine Hydrochloride versus its Ethyl Ester Precursor
An In-Depth Analysis of Chemical Structure, Pharmacological Activity, and Efficacy for Drug Development Professionals
Executive Summary
In the landscape of antiepileptic drugs (AEDs), Tiagabine Hydrochloride stands out for its targeted mechanism as a selective GABA reuptake inhibitor. This guide provides a detailed comparison between Tiagabine Hydrochloride, the active pharmaceutical ingredient (API), and its immediate synthetic precursor, Tiagabine ethyl ester. While both molecules are structurally similar, their pharmacological profiles are distinct, a crucial consideration for researchers in neuroscience and drug development. This document will elucidate the chemical differences, compare their functional activities at the GABA transporter 1 (GAT-1), and provide the experimental context for evaluating their efficacy. The evidence underscores that Tiagabine, in its hydrochloride salt form, is the therapeutically active agent, while the ethyl ester is primarily a synthetic intermediate and a critical impurity to monitor during manufacturing.
Introduction: The Chemical Nuance Dictating Pharmacological Action
Tiagabine is a derivative of nipecotic acid and functions by selectively blocking the GABA transporter 1 (GAT-1), thereby increasing the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[1][2][3] This enhancement of GABAergic transmission is the cornerstone of its anticonvulsant effect, particularly in the treatment of partial seizures.[1][4] Tiagabine is synthesized through a multi-step process where Tiagabine ethyl ester is a key intermediate.[5][6] The final step in the synthesis involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then converted to the hydrochloride salt for improved stability and bioavailability.[6]
The seemingly minor difference between a carboxylic acid (Tiagabine) and its ethyl ester has profound implications for pharmacological activity. The carboxyl group is crucial for the molecule's interaction with the GAT-1 transporter. While the ethyl ester is a necessary precursor for synthesis, it is not the intended active molecule for therapeutic use. In fact, Tiagabine ethyl ester hydrochloride is recognized by the United States Pharmacopeia (USP) as "Tiagabine Related Compound A," a reference standard used to ensure the purity of the final Tiagabine Hydrochloride drug product.
Mechanism of Action: A Tale of Two Moieties
The therapeutic efficacy of Tiagabine Hydrochloride is rooted in its potent and selective inhibition of GAT-1.[4][7] This action effectively prolongs the presence of GABA in the synapse, leading to enhanced activation of postsynaptic GABA receptors and a dampening of neuronal excitability.[1][8]
Tiagabine Hydrochloride: The free carboxyl group of Tiagabine is essential for its binding to the GAT-1 transporter. This interaction is believed to be a key component of the pharmacophore, allowing for the competitive inhibition of GABA uptake.[2] By blocking this reuptake mechanism, Tiagabine increases the ambient levels of GABA, thereby potentiating inhibitory neurotransmission.
Tiagabine Ethyl Ester: In contrast, the esterification of the carboxyl group in Tiagabine ethyl ester is expected to significantly diminish or abolish its affinity for the GAT-1 transporter. While no direct pharmacological studies on the efficacy of Tiagabine ethyl ester as a GABA reuptake inhibitor are publicly available, fundamental principles of medicinal chemistry suggest that this structural modification would interfere with the key binding interactions necessary for potent inhibition. It is plausible that the ethyl ester may act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. However, there is no direct evidence to support this, and its classification as an impurity suggests that any such conversion is not a desired or controlled therapeutic pathway.
Visualizing the GABAergic Synapse and Tiagabine's Action
Caption: Experimental workflow for GAT-1 inhibition assay.
In Vivo Anticonvulsant Models
Animal models of epilepsy are crucial for evaluating the therapeutic potential of a compound.
Objective: To assess the ability of Tiagabine hydrochloride and Tiagabine ethyl ester to protect against chemically or electrically induced seizures in rodents.
Commonly Used Models:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Pentylenetetrazol (PTZ) Seizure Test: This chemical-induced seizure model is sensitive to compounds that enhance GABAergic neurotransmission and is used to identify agents effective against myoclonic and absence seizures.
-
Kindling Model: This model of chronic epilepsy involves repeated subconvulsive electrical stimulation of a brain region (e.g., the amygdala), leading to a progressive intensification of seizure activity. It is a valuable model for temporal lobe epilepsy. [9][10] General Methodology:
-
Animal Groups: Randomly assign animals (e.g., mice or rats) to vehicle control, Tiagabine hydrochloride, and Tiagabine ethyl ester treatment groups.
-
Drug Administration: Administer the test compounds via an appropriate route (e.g., intraperitoneal or oral) at various doses.
-
Seizure Induction: At the time of expected peak drug effect, induce seizures using the chosen model (MES, PTZ, or electrical stimulation in kindled animals).
-
Observation and Scoring: Observe and score the animals for seizure severity and duration according to established scales.
-
Data Analysis: Determine the median effective dose (ED50) for each compound required to produce a protective effect in 50% of the animals.
Expected Outcome: Tiagabine hydrochloride would demonstrate dose-dependent anticonvulsant activity in these models, consistent with its known clinical efficacy. Tiagabine ethyl ester would likely show little to no anticonvulsant effect, unless it undergoes significant and rapid hydrolysis to the active acid in vivo.
Conclusion for the Research Professional
The comparison between Tiagabine hydrochloride and Tiagabine ethyl ester is a clear illustration of the principle that subtle changes in chemical structure can lead to dramatic differences in pharmacological activity. The available evidence strongly indicates that Tiagabine, with its free carboxylic acid, is the pharmacologically active entity responsible for GAT-1 inhibition and the resulting anticonvulsant effects. Tiagabine ethyl ester should be regarded as a synthetic intermediate and a potential impurity in the final drug product.
For researchers in drug development, this case highlights several key considerations:
-
Structure-Activity Relationship (SAR): The critical role of the carboxyl group in Tiagabine's activity underscores the importance of detailed SAR studies in optimizing lead compounds.
-
Prodrug Potential: While the ethyl ester could theoretically act as a prodrug, its classification as an impurity suggests this is not a viable or efficient therapeutic strategy. Any potential for in vivo hydrolysis would need to be carefully characterized.
-
Analytical Chemistry and Quality Control: The presence of the ethyl ester in the final API must be strictly controlled to ensure the safety and efficacy of the medication. The availability of a USP reference standard for Tiagabine ethyl ester hydrochloride facilitates this crucial quality control.
References
- GlobalRx. (n.d.). Tiagabine Hydrochloride 4mg Tablet: Clinical Profile and Applications.
- Google Patents. (n.d.). CN102070624A - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride.
- PubMed. (1995). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor.
- Google Patents. (n.d.). CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof.
- PubChem. (n.d.). Tiagabine.
- PubMed. (1998). Tiagabine: a novel antiepileptic drug.
- PubMed. (1997). Tiagabine exerts an anti-epileptogenic effect in amygdala kindling epileptogenesis in the rat.
- Thieme Chemistry. (2023). Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine.
- YouTube. (2025). Pharmacology of Tiagabine (Gabitril) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
- PubMed. (1995). Tiagabine: a novel drug with a GABAergic mechanism of action.
- PubMed. (1999). Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study.
- PubMed. (2001). Inhibitory nature of tiagabine-augmented GABAA receptor-mediated depolarizing responses in hippocampal pyramidal cells.
- PubMed. (1997). Tiagabine pharmacology in profile.
- PubMed. (1998). Pharmacology and clinical experience with tiagabine.
- PubMed. (1995). Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures.
- Thieme. (2023). Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol.
- PubMed. (1998). Antiepileptic effects of tiagabine, a selective GABA uptake inhibitor, in the rat kindling model of temporal lobe epilepsy.
- PubMed. (2000). [Tiagabine: A GABA-ergic Anti-Epileptic Drug].
- Google Patents. (n.d.). CN102827152B - Method for preparing tiagabine and precursor compound of tiagabine.
- PubMed. (2004). Isobolographic profile of interactions between tiagabine and gabapentin: a preclinical study.
- Sigma-Aldrich. (n.d.). Tiagabine Related Compound A USP Reference Standard.
- PubMed. (2001). Tiagabine in clinical practice.
- PubMed. (1994). Tiagabine.
Sources
- 1. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiagabine | C20H25NO2S2 | CID 60648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Tiagabine in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102070624A - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]
- 6. CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 7. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiepileptic effects of tiagabine, a selective GABA uptake inhibitor, in the rat kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tiagabine exerts an anti-epileptogenic effect in amygdala kindling epileptogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Tiagabine and its Ethyl Ester Prodrug
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing CNS Drug Delivery Through a Prodrug Strategy
Tiagabine is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), effectively increasing synaptic GABA levels and thereby reducing neuronal hyperexcitability.[1][2] Clinically, it is utilized as an adjunctive therapy for partial seizures.[3] Despite its efficacy, the development of derivatives to optimize its pharmacokinetic profile is an ongoing area of research. One such derivative is the ethyl ester of Tiagabine. While direct comparative studies on the effects of Tiagabine and its ethyl ester are not extensively published, the ethyl ester is understood to function as a prodrug.
This guide will provide a comprehensive comparison of the known in vitro and in vivo effects of Tiagabine with the projected effects of its ethyl ester prodrug. The central hypothesis is that the ethyl ester modification enhances lipophilicity, leading to improved central nervous system (CNS) penetration and potentially altered pharmacokinetics, while the ultimate pharmacological activity relies on its conversion to the parent compound, Tiagabine.
The Prodrug Concept: Tiagabine Ethyl Ester
A prodrug is an inactive or less active compound that is metabolized in vivo into its active form.[4] This strategy is often employed to improve a drug's physicochemical, biopharmaceutical, or pharmacokinetic properties, such as solubility, stability, and its ability to cross biological membranes like the blood-brain barrier (BBB).[5] Esterification of a carboxylic acid group, as in the case of Tiagabine ethyl ester, is a common method to increase a molecule's lipophilicity, which can facilitate passive diffusion across the BBB.[5]
A patent for the preparation of Tiagabine ethyl ester hydrochloride from Tiagabine hydrochloride confirms its synthesis and suggests its use as a reference substance.[1] This supports the understanding that Tiagabine ethyl ester is a chemically modified version of the parent drug. The following diagram illustrates the proposed mechanism of action for Tiagabine ethyl ester as a prodrug.
Caption: Proposed prodrug mechanism of Tiagabine Ethyl Ester.
In Vitro Effects: The Activity of the Parent Compound
In vitro, the pharmacological activity of interest is the inhibition of GABA uptake, which is mediated by the active form of the drug, Tiagabine. The ethyl ester form is not expected to be significantly active at the GAT-1 transporter until it is hydrolyzed to Tiagabine.
Tiagabine is a potent and specific GABA uptake inhibitor, lacking significant affinity for other neurotransmitter receptors or uptake sites.[6] In electrophysiological experiments on hippocampal slices, Tiagabine has been shown to prolong inhibitory postsynaptic potentials (IPSPs) and inhibitory postsynaptic currents (IPSCs).[6] This is a direct consequence of increased GABA availability in the synaptic cleft.
Experimental Protocol: In Vitro GABA Uptake Assay
This protocol describes a standard method for assessing the inhibition of GABA uptake in a cell-based assay.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human GAT-1 transporter are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Compound Preparation: Tiagabine and Tiagabine ethyl ester are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed buffer.
-
The test compounds (Tiagabine or Tiagabine ethyl ester) at various concentrations are added to the wells and pre-incubated for a specified time (e.g., 10-20 minutes).
-
A mixture of radiolabeled GABA (e.g., [³H]GABA) and unlabeled GABA is added to each well to initiate the uptake reaction.
-
The plate is incubated for a short period (e.g., 10-30 minutes) at 37°C to allow for GABA uptake.
-
The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.
-
-
Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The percentage of inhibition of GABA uptake for each compound concentration is calculated relative to a vehicle control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of GABA uptake) is determined by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro GABA uptake assay.
In Vivo Effects: Anticonvulsant Activity
The in vivo effects of Tiagabine ethyl ester are expected to mirror those of Tiagabine, as the prodrug is converted to the active compound. The primary in vivo effect of Tiagabine is its anticonvulsant activity, which has been demonstrated in a variety of animal models.[6][7]
Tiagabine is effective against seizures induced by pentylenetetrazol (PTZ), methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), and sound in mice.[2] It is also effective in the amygdala-kindled rat model of partial epilepsy.[7] In vivo microdialysis studies have confirmed that systemic administration of Tiagabine increases extracellular GABA levels in the brains of awake rats.[7]
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This protocol outlines a common method for evaluating the anticonvulsant efficacy of a compound.
-
Animal Acclimation: Male Swiss mice are acclimated to the laboratory environment for at least one week before the experiment.
-
Compound Administration: Mice are randomly assigned to groups and administered either the vehicle control, Tiagabine, or Tiagabine ethyl ester via an appropriate route (e.g., intraperitoneal injection).
-
Seizure Induction: After a predetermined time to allow for drug absorption and distribution (e.g., 30-60 minutes), a convulsive dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
-
Observation: Each mouse is placed in an individual observation chamber and observed for a set period (e.g., 30 minutes) for the occurrence of seizures. The latency to the first seizure and the severity of the seizures are recorded.
-
Data Analysis: The percentage of animals protected from seizures in each group is calculated. The ED₅₀ (the dose of the drug that protects 50% of the animals from seizures) can be determined using probit analysis.
Caption: Workflow for the PTZ-induced seizure model.
Comparative Analysis: Tiagabine vs. Tiagabine Ethyl Ester
The key differences between Tiagabine and its ethyl ester prodrug are expected to be in their pharmacokinetic profiles rather than their pharmacodynamic actions.
| Feature | Tiagabine | Tiagabine Ethyl Ester (Projected) | Rationale |
| In Vitro Activity | Potent GAT-1 inhibitor. | Inactive or significantly less active. | The carboxylic acid group is crucial for binding to the GAT-1 transporter. The esterified form is expected to have low affinity. |
| Lipophilicity | Moderately lipophilic (LogP ≈ 2.6).[8] | More lipophilic. | The addition of the ethyl group increases the nonpolar character of the molecule. |
| Blood-Brain Barrier Permeability | Crosses the BBB.[6] | Potentially enhanced permeability. | Increased lipophilicity generally facilitates passive diffusion across the BBB.[5] |
| Onset of Action | Rapid.[9] | Potentially delayed. | The prodrug must first be hydrolyzed to the active form, which may result in a slower onset of action. |
| Duration of Action | Relatively short half-life (5-8 hours).[7] | Potentially prolonged. | The rate of hydrolysis of the ester could lead to a sustained release of the active drug, thereby extending its therapeutic effect. |
| Bioavailability | Good oral bioavailability.[7] | Potentially improved. | Enhanced lipophilicity can sometimes lead to better absorption from the gastrointestinal tract. |
Conclusion
Tiagabine ethyl ester represents a prodrug approach to potentially enhance the delivery of Tiagabine to the central nervous system. While the direct pharmacological effects of the ethyl ester itself are likely negligible, its increased lipophilicity is expected to improve its ability to cross the blood-brain barrier. This could lead to a higher concentration of the active drug, Tiagabine, at its site of action in the brain. The conversion of the prodrug to the active form by esterases may also influence the onset and duration of action. Further preclinical and clinical studies are necessary to fully elucidate the comparative in vitro and in vivo profiles of Tiagabine and its ethyl ester and to determine if this prodrug strategy offers a significant therapeutic advantage.
References
- Nielsen, E. B., Suzdak, P. D., Andersen, K. E., Knutsen, L. J., Sonnewald, U., & Braestrup, C. (1991). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsy Research, 10(1), 1-13.
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
- Prokai, L., & Prokai-Tatrai, K. (2009). Prodrug approaches for CNS delivery. Expert Opinion on Drug Delivery, 6(6), 565-580.
- Li, L., Wang, Y., Zhang, Y., & Zhu, S. (2023). Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol. Synlett, 34(03), 283-287.
- Bauer, J., & Kramer, G. (2013). Tiagabine: efficacy and safety in partial seizures – current status. Therapeutics and Clinical Risk Management, 9, 211–218.
- Gustavson, L. E., & Mengel, H. B. (1995). Tiagabine pharmacology in profile. Epilepsia, 36 Suppl 6, S13-S18.
- Patsalos, P. N. (2004). The pharmacokinetic inter-relationship of tiagabine in blood, cerebrospinal fluid and brain extracellular fluid (frontal cortex and hippocampus). Seizure, 13(8), 567-573.
- Gram, L. (1994). Tiagabine: a novel drug with a GABAergic mechanism of action. Epilepsia, 35 Suppl 5, S85-S87.
- Huttunen, K. M., Gynther, M., & Huttunen, J. (2018). Prodrugs and their activation mechanisms for brain drug delivery. Pharmaceuticals, 11(1), 28.
- CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents. (n.d.).
- Dalby, N. O., & Nielsen, E. B. (1997). Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin. European Journal of Pharmacology, 326(2-3), 173-180.
-
Wikipedia. (2023, December 1). Tiagabine. In Wikipedia. Retrieved February 1, 2026, from [Link]
Sources
- 1. CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 2. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiagabine: efficacy and safety in partial seizures – current status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 6. Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tiagabine - Wikipedia [en.wikipedia.org]
- 9. The pharmacokinetic inter-relationship of tiagabine in blood, cerebrospinal fluid and brain extracellular fluid (frontal cortex and hippocampus) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tiagabine's Potency in Preclinical Cell Models: A Guide for Neuro-Pharmacology Researchers
This guide provides an in-depth comparative study of the potency of Tiagabine, a selective GABA transporter 1 (GAT-1) inhibitor, across various pertinent cell lines. It is designed for researchers, scientists, and drug development professionals working in neuropharmacology and related fields. This document moves beyond a simple data collation to offer insights into the experimental rationale and detailed protocols necessary for the robust evaluation of GAT-1 inhibitors.
Introduction: The Significance of Tiagabine and GAT-1 Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The GABA transporter 1 (GAT-1) is instrumental in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft.[1] Inhibition of GAT-1 prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling.[2]
Tiagabine is a potent and selective inhibitor of GAT-1 and is clinically used as an anticonvulsant for the treatment of epilepsy.[3] Its mechanism of action makes it a valuable tool for studying the GABAergic system and a lead compound for the development of novel therapeutics targeting neurological and psychiatric disorders.[3] The ethyl ester of Tiagabine serves as a prodrug, which is hydrolyzed to the active carboxylic acid form, Tiagabine.[4] This guide will focus on the potency of the active form, Tiagabine, across different cellular models.
The Mechanism of GAT-1 Inhibition by Tiagabine
The reuptake of GABA from the synaptic cleft is a critical step in terminating its inhibitory signal. GAT-1, a member of the solute carrier 6 (SLC6) family, couples the transport of GABA to the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients.[5] Tiagabine competitively inhibits this process by binding to the GAT-1 transporter, thereby blocking GABA uptake and increasing the concentration of GABA in the synaptic cleft.[6] This leads to a potentiation of GABAergic neurotransmission.
Caption: Mechanism of GAT-1 inhibition by Tiagabine.
Comparative Potency of Tiagabine Across Different Cell Lines
The potency of a GAT-1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of GABA uptake by 50%. The IC50 value of Tiagabine varies depending on the experimental system and the specific cell line used. This variation can be attributed to differences in GAT-1 expression levels, membrane composition, and the presence of endogenous factors.
| Cell Line/Preparation | GAT-1 Source | IC50 (nM) | Reference |
| CHO | Recombinant Human | 49 | [7] |
| HEK293S | Recombinant Human | 390 | [8] |
| HEK293 | Recombinant Rat | 640 | [9] |
| Primary Neurons | Endogenous | 446 | [10] |
| Primary Glial Cells | Endogenous | 182 | [10] |
| Synaptosomes | Endogenous | 67 | [10] |
Rationale for Cell Line Selection:
-
HEK293 (Human Embryonic Kidney 293) Cells: These cells are widely used for recombinant protein expression due to their high transfection efficiency and robust growth characteristics.[11] Expressing GAT-1 in HEK293 cells provides a clean and controlled system to study the direct interaction of inhibitors with the transporter, devoid of the complexities of a neuronal environment.
-
CHO (Chinese Hamster Ovary) Cells: Similar to HEK293 cells, CHO cells are a staple in the biopharmaceutical industry for producing recombinant proteins. Their well-characterized biology and scalability make them an excellent choice for high-throughput screening of GAT-1 inhibitors.
Experimental Protocol: [³H]-GABA Uptake Assay in Adherent Cell Lines
This protocol provides a detailed methodology for determining the IC50 of a GAT-1 inhibitor in adherent cell lines such as HEK293 or CHO cells stably or transiently expressing GAT-1.
Materials:
-
GAT-1 expressing cells (e.g., HEK293-GAT1 or CHO-GAT1)
-
24-well or 96-well cell culture plates, poly-D-lysine coated
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Non-radiolabeled GABA
-
Test inhibitor (e.g., Tiagabine)
-
Scintillation fluid
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH)
Experimental Workflow:
Caption: Workflow for a [³H]-GABA uptake assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed GAT-1 expressing cells into poly-D-lysine coated 24-well or 96-well plates at a density that will result in approximately 90% confluency on the day of the assay.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.
-
Inhibitor Pre-incubation: Add KRH buffer containing the desired concentrations of the test inhibitor (e.g., a serial dilution of Tiagabine). Include a vehicle control (no inhibitor) and a control for non-specific uptake (a high concentration of a known GAT-1 inhibitor or cold GABA). Pre-incubate for 10-20 minutes at 37°C.
-
Initiation of GABA Uptake: Add a solution of [³H]-GABA and non-radiolabeled GABA in KRH buffer to each well to initiate the uptake reaction. The final concentration of GABA should be close to its Km for the transporter.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the uptake is in the linear range.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes to ensure complete lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the counts from the non-specific uptake wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Discussion and Conclusion
The presented data demonstrates that Tiagabine is a potent inhibitor of GAT-1 across various cellular models. The observed differences in IC50 values highlight the importance of the cellular context in which the inhibitor is tested. Recombinant cell lines like HEK293 and CHO provide a controlled environment for initial screening and mechanistic studies. However, neuronal cell lines and primary cultures offer a more physiologically relevant system to evaluate the efficacy of GAT-1 inhibitors.
The provided experimental protocol for a [³H]-GABA uptake assay serves as a robust and reliable method for determining the potency of GAT-1 inhibitors. By carefully controlling experimental variables and choosing the appropriate cellular model, researchers can obtain accurate and reproducible data to guide their drug discovery and development efforts. This comprehensive guide, combining comparative data with detailed methodology, aims to empower researchers in the field of neuropharmacology to conduct rigorous and insightful studies on GAT-1 and its inhibitors.
References
- Thomas, P. & Smart, T.G. HEK293 cell line: a vehicle for the expression of recombinant proteins. J. Pharmacol. Toxicol. Methods 51, 187-200.
- CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents.
-
Structural basis of GABA reuptake inhibition - PMC - PubMed Central. Available at: [Link].
-
HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - NIH. Available at: [Link].
-
[Tiagabine: A GABA-ergic Anti-Epileptic Drug] - PubMed. Available at: [Link].
- CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents.
-
A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link].
-
Antiepileptic Drug Tiagabine Does Not Directly Target Key Cardiac Ion Channels Kv11.1, Nav1.5 and Cav1.2 - NIH. Available at: [Link].
-
Proposed two-step mode of tiagabine inhibition a, Results of [³H]-GABA... - ResearchGate. Available at: [Link].
-
Tiagabine: a novel drug with a GABAergic mechanism of action - PubMed. Available at: [Link].
-
Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC - PubMed Central. Available at: [Link].
-
Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - MDPI. Available at: [Link].
-
Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Available at: [Link].
-
Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed. Available at: [Link].
-
3H-GABA uptake selectively labels identifiable neurons in the leech central nervous system. Available at: [Link].
-
IC 50 prediction workflow. Our method is based on two different input... - ResearchGate. Available at: [Link].
-
Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PubMed Central. Available at: [Link].
Sources
- 1. Frontiers | A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain [frontiersin.org]
- 2. sophion.com [sophion.com]
- 3. Alterations in the expression of G-proteins and regulation of adenylate cyclase in human neuroblastoma SH-SY5Y cells chronically exposed to low-efficacy mu-opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tiagabine | Neupsy Key [neupsykey.com]
- 5. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory nature of tiagabine-augmented GABAA receptor-mediated depolarizing responses in hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the SH-SY5Y cell line as an in vitro model for potency testing of a neuropeptide-expressing AAV vector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ensuring Reproducibility in GAT-1 Inhibition Assays: A Comparative Analysis of Tiagabine and Tiagabine Ethyl Ester
For researchers, scientists, and drug development professionals investigating the GABAergic system, the reproducibility of experimental results is the bedrock of scientific advancement. In the realm of GABA transporter 1 (GAT-1) inhibition, tiagabine is a cornerstone pharmacological tool. However, the seemingly subtle choice between using tiagabine hydrochloride, the active pharmaceutical ingredient, and its precursor, tiagabine ethyl ester, can have profound implications for the reliability and interpretation of your data. This guide provides an in-depth technical comparison, supported by experimental best practices, to empower you to make informed decisions and ensure the robustness of your findings.
The Critical Nexus of Compound Purity and Experimental Outcome
At the heart of reproducible research lies the integrity of the reagents. In the synthesis of tiagabine, tiagabine ethyl ester serves as a key intermediate which is then hydrolyzed to the active carboxylic acid form, tiagabine.[1][2] Consequently, tiagabine ethyl ester can be a significant impurity in preparations of tiagabine hydrochloride.[1] This seemingly minor contaminant can introduce significant variability into experimental results, particularly in sensitive in vitro assays.
Therefore, the presence of varying amounts of tiagabine ethyl ester in a sample of tiagabine hydrochloride will lead to an underestimation of the true potency of the active compound. This can result in inconsistent IC50 values between experiments and across different laboratories, hindering the ability to compare and build upon previous work.
Tiagabine Ethyl Ester: A Prodrug Perspective
The chemical relationship between tiagabine and its ethyl ester suggests that the latter likely functions as a prodrug of the former. Esterification is a common strategy in drug development to enhance the lipophilicity of a compound, thereby improving its ability to cross cell membranes and the blood-brain barrier.[4] In an experimental context, particularly in in vivo studies or cell-based assays with intact esterase activity, tiagabine ethyl ester can be hydrolyzed by cellular esterases to release the active tiagabine.
This prodrug nature introduces another layer of complexity and a potential source of irreproducibility. The rate and extent of this conversion can vary significantly depending on the experimental system, including the cell type, tissue preparation, and the presence of esterases in the assay buffer or cell culture medium.
Comparative Physicochemical and Pharmacological Profiles
| Property | Tiagabine Hydrochloride | Tiagabine Ethyl Ester Hydrochloride | Rationale for Experimental Considerations |
| Chemical Structure | Contains a free carboxylic acid | Carboxylic acid is esterified with an ethyl group | The free carboxylate is critical for high-affinity GAT-1 binding. |
| Primary Pharmacological Activity | Potent and selective GAT-1 inhibitor[5][6] | Likely a prodrug with significantly lower direct GAT-1 affinity | The measured activity of the ethyl ester will depend on the rate of its conversion to tiagabine. |
| Water Solubility | Sparingly soluble in water, soluble in aqueous base | Expected to have lower aqueous solubility | Affects stock solution preparation and potential for precipitation in aqueous assay buffers. |
| Lipophilicity | Less lipophilic | More lipophilic | The ethyl ester will have better membrane permeability. |
| In Vitro Stability | Stable in aqueous solutions under typical assay conditions | Susceptible to enzymatic and chemical hydrolysis to tiagabine | The rate of hydrolysis can be a major source of experimental variability. |
Best Practices for Ensuring Reproducibility
To mitigate the risks of variability and ensure the generation of high-quality, reproducible data, the following best practices are recommended:
-
Compound Characterization is Paramount:
-
Source from a reputable supplier: Obtain compounds from vendors who provide a detailed Certificate of Analysis (CoA) with purity data determined by a quantitative method like HPLC.
-
Verify compound identity and purity: Whenever possible, independently verify the identity and purity of your compound using analytical techniques such as HPLC-MS and NMR. This is especially critical when starting a new series of experiments or using a new batch of compound.
-
-
Meticulous Stock Solution Preparation and Storage:
-
Use appropriate solvents: For tiagabine hydrochloride, which is soluble in organic solvents like DMSO and ethanol, ensure the final concentration of the solvent in your assay is low (typically <0.1%) and consistent across all experiments.
-
Store stock solutions appropriately: Aliquot stock solutions into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Rigorous Assay Design and Execution:
-
Consider the prodrug potential: When using tiagabine ethyl ester, be aware that the observed activity is likely due to its conversion to tiagabine. The experimental design should account for this, and the interpretation of the results should reflect this understanding.
-
Control for esterase activity: In cell-based assays, the level of endogenous esterase activity can vary between cell lines. For in vitro assays using subcellular fractions, be mindful of potential contamination with esterases.
-
Standardize incubation times: The duration of pre-incubation and incubation with the compound should be kept consistent to ensure comparable levels of prodrug conversion.
-
A Validated Experimental Protocol: Cell-Based GABA Uptake Assay
This protocol provides a robust method for assessing GAT-1 inhibition using a cell line stably expressing the human GAT-1 transporter and radiolabeled GABA.
Materials and Reagents:
-
HEK293 cells stably expressing human GAT-1 (hGAT-1)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
[³H]-GABA (specific activity ~30-60 Ci/mmol)
-
Non-radiolabeled GABA
-
Test compounds (Tiagabine HCl, Tiagabine Ethyl Ester HCl)
-
Scintillation fluid
-
96-well microplates (clear bottom, white walls for scintillation counting)
-
Cell scraper
-
Microplate scintillation counter
Experimental Workflow:
Caption: Workflow for a cell-based GABA uptake assay.
Step-by-Step Methodology:
-
Cell Culture and Plating: a. Culture HEK293 cells stably expressing hGAT-1 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic. b. The day before the assay, seed the cells into a 96-well plate at a density of 40,000-80,000 cells per well. c. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Assay Preparation: a. Prepare serial dilutions of tiagabine HCl and tiagabine ethyl ester HCl in assay buffer. Include a vehicle control (e.g., 0.1% DMSO in assay buffer). b. Prepare a solution of [³H]-GABA in assay buffer. The final concentration in the assay should be below the Km for GABA transport (typically 10-20 nM). c. To determine non-specific uptake, prepare a solution of a high concentration of a known GAT-1 inhibitor (e.g., 100 µM tiagabine) or a high concentration of non-radiolabeled GABA (e.g., 1 mM).
-
GABA Uptake Assay: a. On the day of the assay, aspirate the culture medium from the wells. b. Wash the cells twice with 200 µL of pre-warmed assay buffer. c. Add 100 µL of the test compound dilutions or controls to the appropriate wells and pre-incubate for 10-20 minutes at 37°C. d. Initiate GABA uptake by adding 100 µL of the [³H]-GABA solution to each well. e. Incubate for 10-20 minutes at 37°C. The optimal incubation time should be determined empirically to ensure linear uptake. f. Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with 200 µL of ice-cold PBS.
-
Detection and Data Analysis: a. Lyse the cells by adding 100 µL of 0.1 M NaOH or 1% SDS to each well and incubating for at least 30 minutes at room temperature. b. Add 150 µL of scintillation fluid to each well. c. Seal the plate and count the radioactivity in a microplate scintillation counter. d. Subtract the non-specific uptake from all other values. e. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Common Issues in GABA Uptake Assays:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background/non-specific binding | Insufficient washing; radioligand sticking to the plate; cell lysis during the assay. | Increase the number of wash steps; use plates with low-binding surfaces; ensure gentle aspiration and washing. |
| Low signal/poor uptake | Low GAT-1 expression; poor cell health; suboptimal assay conditions (temperature, pH). | Verify GAT-1 expression by Western blot or qPCR; ensure cells are healthy and not over-confluent; optimize assay buffer and incubation conditions. |
| High well-to-well variability | Inconsistent cell seeding; pipetting errors; temperature gradients across the plate. | Use a multichannel pipette for consistent cell seeding and reagent addition; ensure the plate is evenly warmed. |
| Inconsistent IC50 values | Compound instability or precipitation; variability in incubation times; presence of impurities (e.g., tiagabine ethyl ester in tiagabine HCl). | Prepare fresh compound dilutions for each experiment; strictly adhere to standardized incubation times; ensure the purity of the test compounds. |
Visualizing the Mechanism of Action
Caption: Mechanism of GAT-1 inhibition by tiagabine and the prodrug action of tiagabine ethyl ester.
Conclusion
The reproducibility of experimental results with GAT-1 inhibitors like tiagabine is critically dependent on a thorough understanding of the purity and chemical nature of the compounds being used. Tiagabine ethyl ester, a common precursor and potential impurity, likely acts as a prodrug, introducing a significant variable into experimental systems. By adhering to the best practices outlined in this guide, including rigorous compound characterization, meticulous experimental execution, and the use of validated protocols, researchers can significantly enhance the reliability and reproducibility of their findings. This commitment to scientific integrity is essential for advancing our understanding of the GABAergic system and for the development of novel therapeutics.
References
-
Meldrum, B. S. (1996). Basic mechanisms of gabitril (tiagabine) and future potential developments. Epilepsia, 37 Suppl 6, S13-S16. Available from: [Link]
-
Järvinen, T., Rautio, J., & Vepsäläinen, J. (2025). Prodrugs and their activation mechanisms for brain drug delivery. Advanced Drug Delivery Reviews, 210, 115372. Available from: [Link]
-
Huttunen, K. M., & Rautio, J. (2011). Prodrug Approach as a Strategy to Enhance Drug Permeability. In Drug Permeability (pp. 135-162). InTech. Available from: [Link]
- Google Patents. (2014). CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof.
-
White, H. S., et al. (2011). Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol. Journal of Pharmacology and Experimental Therapeutics, 336(2), 345–354. Available from: [Link]
-
Gram, L. (1994). Tiagabine: a novel drug with a GABAergic mechanism of action. Epilepsia, 35 Suppl 5, S85-S87. Available from: [Link]
- Google Patents. (2011). CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride.
-
Clausen, R. P., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Medicinal Chemistry, 7(9), 847-862. Available from: [Link]
-
Motiwala, Z., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 646–654. Available from: [Link]
-
Adkins, J. C., & Noble, S. (1998). Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. Drugs, 55(3), 437–460. Available from: [Link]
-
Yunger, L. M., et al. (1984). Anticonvulsant activity of GABA uptake inhibitors and their prodrugs following central or systemic administration. The Journal of Pharmacology and Experimental Therapeutics, 228(1), 109–115. Available from: [Link]
Sources
- 1. CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 2. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]
- 3. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuroprotective Strategies: Tiagabine Ethyl Ester, Riluzole, and Edaravone
A Technical Guide for Researchers and Drug Development Professionals
In the relentless pursuit of effective treatments for neurodegenerative diseases and acute neuronal injury, the concept of neuroprotection remains a cornerstone of therapeutic development. This guide provides a detailed comparative analysis of the neuroprotective effects of Tiagabine ethyl ester, a GABAergic modulator, with two other prominent neuroprotective agents, Riluzole and Edaravone, which target distinct pathophysiological pathways: glutamate excitotoxicity and oxidative stress, respectively. By examining their mechanisms of action, and presenting supporting experimental data from relevant preclinical models, this document aims to equip researchers and drug development professionals with the critical insights needed to navigate the complex landscape of neuroprotective drug discovery.
Introduction to Neuroprotection and the Compounds of Interest
Neuroprotection refers to the strategies and mechanisms capable of defending the central nervous system (CNS) from neuronal injury and degeneration. The intricate cascade of events following an ischemic stroke, traumatic brain injury, or during the progression of chronic neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease, involves multiple deleterious pathways. This guide focuses on three compounds that intervene at different points in this cascade.
Tiagabine Ethyl Ester: This compound is the ethyl ester form of Tiagabine, a well-established antiepileptic drug.[1][2] Patent literature reveals that Tiagabine ethyl ester is a key intermediate in the synthesis of Tiagabine hydrochloride and is also considered a major impurity in the final drug product.[1] The synthesis involves the hydrolysis of the ethyl ester to the active carboxylic acid, Tiagabine.[1][3][4] This suggests that Tiagabine ethyl ester likely functions as a prodrug in biological systems, being metabolized to its active form, Tiagabine. The neuroprotective effects of Tiagabine are primarily attributed to its role as a selective inhibitor of the GABA transporter 1 (GAT-1).[2][5] By blocking the reuptake of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft, Tiagabine enhances GABAergic neurotransmission.[2][5] This heightened inhibitory tone can counteract the excessive neuronal excitation that is a hallmark of many neurological disorders.
Riluzole: A benzothiazole derivative, Riluzole is an antiglutamatergic agent approved for the treatment of ALS. Its neuroprotective mechanism is multifaceted but is largely centered on the modulation of glutamate signaling. Riluzole is known to inhibit the presynaptic release of glutamate and block voltage-gated sodium channels, thereby reducing neuronal hyperexcitability. It also non-competitively blocks N-methyl-D-aspartate (NMDA) receptors.
Edaravone: This compound is a potent free radical scavenger. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a critical contributor to neuronal damage in both acute and chronic neurological conditions. Edaravone effectively quenches these harmful free radicals, thereby mitigating lipid peroxidation and protecting neuronal membranes and intracellular components from oxidative damage.
Mechanistic Showdown: Targeting Different Arms of the Neurodegenerative Cascade
The distinct mechanisms of action of these three compounds offer a compelling basis for comparison. While all aim to preserve neuronal integrity, they achieve this through fundamentally different approaches.
Tiagabine and the GABAergic System: In conditions of neuronal stress, such as ischemia, there is an imbalance between excitatory and inhibitory neurotransmission, often tipped towards excessive excitation (excitotoxicity). By increasing the availability of GABA, Tiagabine potentiates the inhibitory signaling, which can help to restore this balance and protect neurons from excitotoxic damage.[2]
Caption: Mechanism of Riluzole Action.
Edaravone and Oxidative Stress: Following neuronal injury, the production of ROS skyrockets, overwhelming the brain's endogenous antioxidant defenses. These highly reactive molecules damage lipids, proteins, and DNA, leading to cell death. Edaravone acts as a scavenger, neutralizing these ROS and breaking the chain of oxidative damage.
Caption: Mechanism of Edaravone Action.
Comparative Efficacy: A Review of Preclinical Data
Direct head-to-head comparative studies of Tiagabine, Riluzole, and Edaravone in the same preclinical models are limited. However, by examining their performance in relevant models of neuronal injury, we can draw valuable comparisons.
In Vivo Models of Ischemic Stroke
The middle cerebral artery occlusion (MCAO) model in rodents is a widely used and clinically relevant model of ischemic stroke. The efficacy of neuroprotective agents in this model is often assessed by measuring the infarct volume and evaluating neurological deficits.
| Compound | Primary Mechanism | In Vivo Model | Key Findings | Citation(s) |
| Tiagabine | GABAergic (GAT-1 Inhibitor) | Embolic MCAO (Rat) | Significantly reduced brain infarction volume when administered 1 hour after embolization. | [1] |
| Riluzole | Anti-glutamatergic | MCAO (Rat) | Shown to reduce infarct volume and improve neurological outcome in various studies. | [6] |
| Edaravone | Antioxidant (Free Radical Scavenger) | MCAO (Rat) | Consistently demonstrates a reduction in infarct size and neurological deficits. | [7] |
A network meta-analysis of neuroprotective agents in acute ischemic stroke suggested that Edaravone showed significant superiority in improving neurological scores in the early stages of recovery. [3][8]
In Vitro Models of Neuronal Injury
In vitro models allow for a more controlled investigation of the direct protective effects of compounds on neurons under specific stress conditions.
| Compound | Primary Mechanism | In Vitro Model | Key Findings | Citation(s) |
| Tiagabine | GABAergic (GAT-1 Inhibitor) | Glutamate-induced excitotoxicity in neuronal cultures | Expected to be protective by counteracting excessive excitation. | [9] |
| Riluzole | Anti-glutamatergic | Glutamate-induced excitotoxicity in neuronal cultures | Directly protects neurons from glutamate-induced cell death. | [6] |
| Edaravone | Antioxidant (Free Radical Scavenger) | Oxidative stress (e.g., H₂O₂ exposure) in neuronal cultures | Effectively reduces neuronal death by scavenging reactive oxygen species. |
Experimental Protocols for Assessing Neuroprotective Effects
To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key in vivo and in vitro assays used to evaluate neuroprotective compounds.
In Vivo Model: Embolic Middle Cerebral Artery Occlusion (MCAO) in Rats
This model mimics the clinical scenario of stroke caused by an embolism.
Workflow:
Caption: Embolic MCAO Experimental Workflow.
Step-by-Step Methodology:
-
Anesthesia and Surgical Preparation: Anesthetize the rat (e.g., with isoflurane) and maintain body temperature at 37°C. Make a midline cervical incision to expose the carotid arteries. [10]2. Embolus Preparation: Prepare a homologous blood clot to be used as the embolus.
-
Catheterization and Embolus Introduction: Introduce a catheter into the external carotid artery and advance it to the internal carotid artery. Inject the prepared embolus through the catheter to occlude the origin of the middle cerebral artery.
-
Confirmation of Occlusion: Confirm successful occlusion by observing a significant drop in cerebral blood flow using Laser Doppler Flowmetry.
-
Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative analgesia.
-
Drug Administration: Administer the test compounds (Tiagabine ethyl ester, Riluzole, Edaravone) or vehicle at predetermined time points post-occlusion.
-
Neurological Evaluation: At various time points (e.g., 24, 48, 72 hours), assess neurological deficits using a standardized scoring system.
-
Infarct Volume Assessment (TTC Staining):
-
At the end of the experiment, euthanize the animal and perfuse the brain with saline.
-
Remove the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
In Vitro Assays for Neuroprotection
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., primary cortical neurons or a neuronal cell line) in a 96-well plate and allow them to adhere and differentiate.
-
Induction of Neurotoxicity: Induce neuronal injury by exposing the cells to a neurotoxic stimulus (e.g., glutamate for excitotoxicity, H₂O₂ for oxidative stress).
-
Compound Treatment: Co-treat the cells with the neurotoxic stimulus and various concentrations of the test compounds (Tiagabine, Riluzole, Edaravone).
-
MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
This assay uses a fluorescent probe to detect intracellular ROS levels.
Methodology:
-
Cell Culture and Treatment: Culture and treat the neuronal cells with the neurotoxic stimulus and test compounds as described for the MTT assay.
-
DCFDA Loading: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable non-fluorescent probe.
-
ROS Detection: Inside the cells, esterases cleave the acetate groups, and the probe is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels. [11]
This technique is used to visualize and quantify the activation of microglia, the resident immune cells of the brain.
Methodology:
-
Co-culture System: Establish a co-culture of neurons and microglia.
-
Induction of Neuroinflammation: Treat the co-cultures with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compounds.
-
Immunocytochemistry:
-
Fix the cells and permeabilize them.
-
Incubate with a primary antibody against Iba1 (ionized calcium-binding adapter molecule 1), a marker for microglia.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Activated microglia typically exhibit a morphological change from a ramified to an amoeboid shape. Quantify microglial activation by analyzing cell morphology and Iba1 expression levels.
Discussion and Future Directions
This guide has provided a comparative overview of three neuroprotective agents with distinct mechanisms of action. Tiagabine, through its GABAergic modulation, Riluzole, via its anti-glutamatergic properties, and Edaravone, with its antioxidant effects, all represent viable strategies for mitigating neuronal damage.
The choice of a particular neuroprotective agent will likely depend on the specific pathophysiology of the neurological disorder being targeted. For conditions characterized by a clear excitotoxic component, such as stroke, Riluzole or Tiagabine may be particularly beneficial. In contrast, for diseases with a strong oxidative stress component, Edaravone may be more effective.
Future research should focus on direct, head-to-head comparisons of these and other neuroprotective agents in standardized preclinical models. Furthermore, given the multifactorial nature of neurodegeneration, combination therapies that target multiple pathways simultaneously hold significant promise. Investigating the synergistic potential of a GABAergic agent like Tiagabine with an antioxidant like Edaravone, or an anti-glutamatergic compound like Riluzole, could lead to more potent neuroprotective strategies. The role of Tiagabine ethyl ester as a potential prodrug also warrants further investigation to understand its pharmacokinetic and pharmacodynamic profile in comparison to Tiagabine hydrochloride.
References
- CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents.
-
Tiagabine - MedLink Neurology. Available at: [Link]
-
Tiagabine suppresses pentylenetetrazole-induced seizures in mice and improves behavioral and cognitive parameters by modulating BDNF/TrkB expression and neuroinflammatory markers - PubMed. Available at: [Link]
- CN103570703A - Preparation and purifying method of tiagabine hydrochloride - Google Patents.
- CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents.
-
Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - Frontiers. Available at: [Link]
-
Tiagabine exerts an anti-epileptogenic effect in amygdala kindling epileptogenesis in the rat - PubMed. Available at: [Link]
-
Comparative antioxidant properties of some GABAergic phenols and related compounds, determined for homogeneous and membrane systems - PubMed. Available at: [Link]
-
The pharmacokinetic inter-relationship of tiagabine in blood, cerebrospinal fluid and brain extracellular fluid (frontal cortex and hippocampus) - PubMed. Available at: [Link]
-
Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC. Available at: [Link]
-
Comparative safety analysis of Riluzole, Edaravone and Tofersen in ALS management: insights from FAERS database - NIH. Available at: [Link]
-
Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study. Available at: [Link]
-
Rodent Experimental Stroke and Surgery Core SOP_v3 - West Virginia University. Available at: [Link]
-
Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. Available at: [Link]
-
Glutamatergic neurons and GABAergic neurons of medial prefrontal cortex control hoarding-like behavior - Frontiers. Available at: [Link]
-
How is Excitotoxicity Being Modelled in iPSC-Derived Neurons? - PMC - PubMed Central. Available at: [Link]
-
Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PubMed Central. Available at: [Link]
-
3.3.4. DCF-DA Assay Protocol. Available at: [Link]
-
Gamma aminobutyric acid (GABA) receptor agonists for acute stroke - PubMed. Available at: [Link]
-
Iba1 Immunohistochemistry Protocol - UVic Online Academic Community. Available at: [Link]
-
RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC - PubMed Central. Available at: [Link]
-
(PDF) COMPARISON OF EFFICACY BETWEEN EDARAVONE AND RILUZOLE COMBINATION THERAPY FOR PATIENT WITH AMYOTROPHIC LATERAL SCLEROSIS: A SYSTEMATIC REVIEW AND META-ANALYSIS - ResearchGate. Available at: [Link]
-
Neuroprotective agents in ischemic stroke: past... : Clinical Investigation - Ovid. Available at: [Link]
-
Ventral tegmental area interneurons revisited: GABA and glutamate projection neurons make local synapses - eLife. Available at: [Link]
-
Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed. Available at: [Link]
-
A comparison between edaravone (RadicavaTM ) and riluzole regarding indication and efficacy in ALS patients - Diva-Portal.org. Available at: [Link]
-
ROS Assay Kit Protocol. Available at: [Link]
-
Standardization of the Simple Methodology for Experimentally Induced Ischemic Stroke in Rat Models - WVJ. Available at: [Link]
-
Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. - F1000Research. Available at: [Link]
-
Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons - FujiFilm Cellular Dynamics. Available at: [Link]
-
Video: Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - JoVE. Available at: [Link]
-
Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC - NIH. Available at: [Link]
-
How to calculate ROS using DCFDA cellular ROS detection kit? - ResearchGate. Available at: [Link]
-
Rodent Models of Ischemic Stroke - Maze Engineers - Conduct Science. Available at: [Link]
-
Cultured networks of excitatory projection neurons and inhibitory interneurons for studying human cortical neurotoxicity - PMC - PubMed Central. Available at: [Link]
-
IBA1 Immunohistochemistry Staining Procedure - YouTube. Available at: [Link]
-
Neuroinflammatory In Vitro Cell Models and the Potential Applications for Neurological Disorders - Frontiers. Available at: [Link]
-
Gamma aminobutyric acid (GABA) receptor agonists for acute stroke - PMC. Available at: [Link]
-
Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug... - YouTube. Available at: [Link]
-
Generation of glutamatergic/GABAergic neuronal co-cultures derived from human induced pluripotent stem cells for characterizing E/I balance in vitro - NIH. Available at: [Link]
Sources
- 1. CN103554093B - Tiagabine ethyl ester hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 2. CN102827152B - Method for preparing tiagabine and precursor compound of tiagabine - Google Patents [patents.google.com]
- 3. CN103570703A - Preparation and purifying method of tiagabine hydrochloride - Google Patents [patents.google.com]
- 4. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]
- 5. Tiagabine ethyl ester hydrochloride and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. Comparative safety analysis of Riluzole, Edaravone and Tofersen in ALS management: insights from FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy analysis of neuroprotective drugs in patients with acute ischemic stroke based on network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of the Protective and Neurotrophic Effects of Neuronal and Glial Progenitor Cells-Derived Conditioned Media in a Model of Glutamate Toxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Stability of two concentrations of tiagabine in an extemporaneously compounded suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
